7-Bromo-2-ethyloxazolo[4,5-c]pyridine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
7-bromo-2-ethyl-[1,3]oxazolo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-2-7-11-6-4-10-3-5(9)8(6)12-7/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHXDXSOKYQXFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CN=CC(=C2O1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743612 | |
| Record name | 7-Bromo-2-ethyl[1,3]oxazolo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118685-69-1 | |
| Record name | 7-Bromo-2-ethyl[1,3]oxazolo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to the Synthesis of 7-Bromo-2-ethyloxazolo[4,5-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a proposed synthetic pathway for 7-Bromo-2-ethyloxazolo[4,5-c]pyridine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited direct literature on this specific molecule, the outlined synthesis is a multi-step route devised from established methodologies for the synthesis of related oxazolopyridine derivatives. The pathway commences with the synthesis of a key intermediate, 5-bromo-3-amino-4-hydroxypyridine, followed by the construction of the fused oxazole ring.
Proposed Synthesis Pathway
The synthesis of this compound can be envisioned in two main stages:
-
Synthesis of the Key Intermediate: 5-Bromo-3-amino-4-hydroxypyridine. This stage involves the introduction of the required amino, bromo, and hydroxyl functionalities onto the pyridine ring.
-
Formation of the Oxazolo[4,5-c]pyridine Ring. This involves the cyclization of the aminohydroxypyridine intermediate with a suitable reagent to form the 2-ethyloxazole ring.
The overall proposed synthetic scheme is presented below:
An In-depth Technical Guide on the Solubility and Stability of 7-Bromo-2-ethyloxazolo[4,5-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-2-ethyloxazolo[4,5-c]pyridine is a heterocyclic compound of interest in medicinal chemistry and materials science due to its unique structural motifs. The oxazolo[4,5-c]pyridine core is a key feature in various biologically active molecules. The presence of a bromine atom and an ethyl group further modulates its physicochemical properties, including solubility and stability, which are critical parameters for its application in drug development and other scientific research. Understanding these properties is paramount for formulation development, pharmacokinetic profiling, and ensuring the shelf-life of any potential product.
This technical guide offers a comprehensive overview of the theoretical considerations and experimental protocols for evaluating the solubility and stability of this compound.
Physicochemical Properties (Predicted)
While experimental data is absent, we can predict some of the key physicochemical properties of this compound based on its structure.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₈H₇BrN₂O | Based on chemical structure |
| Molecular Weight | 227.06 g/mol | Calculated from the molecular formula |
| LogP | ~2.5 - 3.5 | The presence of the bromo and ethyl groups increases lipophilicity, while the pyridine and oxazole nitrogens provide some polarity. |
| pKa | ~2.0 - 4.0 | The pyridine nitrogen is expected to be basic, with its pKa influenced by the fused oxazole ring and the electron-withdrawing bromine atom. |
| Hydrogen Bond Donors | 0 | There are no hydrogens attached to electronegative atoms. |
| Hydrogen Bond Acceptors | 3 | The two nitrogen atoms and the oxygen atom in the oxazole ring can act as hydrogen bond acceptors. |
Solubility Profile
The solubility of a compound is a critical factor in its biological activity and formulation. The "like dissolves like" principle suggests that this compound will exhibit higher solubility in organic solvents compared to aqueous media.
Aqueous Solubility
The aqueous solubility is expected to be low due to the lipophilic nature of the bromo and ethyl substituents. The pyridine nitrogen can be protonated at acidic pH, which would increase the aqueous solubility. Therefore, the solubility is predicted to be pH-dependent.
Organic Solvent Solubility
The compound is anticipated to be soluble in a range of common organic solvents.
Table 1: Template for Experimental Solubility Data of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Water (pH 3) | 25 | Shake-flask / HPLC-UV | |
| Water (pH 7.4) | 25 | Shake-flask / HPLC-UV | |
| Water (pH 9) | 25 | Shake-flask / HPLC-UV | |
| Phosphate Buffered Saline (PBS) | 25 | Shake-flask / HPLC-UV | |
| Methanol | 25 | Shake-flask / HPLC-UV | |
| Ethanol | 25 | Shake-flask / HPLC-UV | |
| Dimethyl Sulfoxide (DMSO) | 25 | Shake-flask / HPLC-UV | |
| Dichloromethane (DCM) | 25 | Shake-flask / HPLC-UV | |
| Acetonitrile (ACN) | 25 | Shake-flask / HPLC-UV |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This is a standard method for determining the equilibrium solubility of a compound.
Caption: Workflow for solubility determination using the shake-flask method.
Stability Profile
The stability of a pharmaceutical compound is its ability to resist chemical changes over time. Forced degradation studies are essential to identify potential degradation pathways and products.[1][2]
Potential Degradation Pathways
Based on the structure of this compound, several degradation pathways can be anticipated under stress conditions:
-
Hydrolysis: The oxazole ring might be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.
-
Oxidation: The pyridine ring and the ethyl group could be susceptible to oxidation.
-
Photodegradation: Aromatic and heterocyclic systems can be sensitive to UV or visible light, potentially leading to radical-mediated degradation. The carbon-bromine bond can also be susceptible to photolytic cleavage.[3]
-
Thermal Degradation: High temperatures can lead to decomposition.[3]
Table 2: Template for Forced Degradation Study of this compound
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | Major Degradants (if identified) |
| Acidic Hydrolysis | 0.1 M HCl | 24, 48, 72 h | 60 | ||
| Basic Hydrolysis | 0.1 M NaOH | 24, 48, 72 h | 60 | ||
| Neutral Hydrolysis | Water | 24, 48, 72 h | 60 | ||
| Oxidation | 3% H₂O₂ | 24, 48, 72 h | 25 | ||
| Photostability | ICH Q1B conditions | As per guideline | 25 | ||
| Thermal | Dry Heat | 24, 48, 72 h | 80 |
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.[4][5]
Caption: General workflow for conducting forced degradation studies.
Signaling Pathway of Potential Hydrolytic Degradation
The oxazole ring is a potential site for hydrolysis. Under acidic or basic conditions, the ring can open.
Caption: Hypothetical pathway for hydrolytic degradation.
Analytical Methodologies
A robust, stability-indicating analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common technique. For identification of degradation products, Mass Spectrometry (MS) detection is indispensable.
Recommended HPLC Method Parameters (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determined by UV scan) and/or MS.
-
Column Temperature: 25-30 °C
Conclusion
While specific experimental data for this compound is currently lacking in public literature, this guide provides a comprehensive framework for its systematic evaluation. Researchers and drug development professionals are encouraged to use the outlined protocols to determine the empirical solubility and stability of this compound. Such data will be invaluable for advancing its potential applications. The general principles of handling bromo-substituted heterocyclic compounds suggest that care should be taken to avoid harsh acidic/basic conditions, excessive heat, and prolonged exposure to light to minimize degradation.[3][6]
References
- 1. biomedres.us [biomedres.us]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biomedres.us [biomedres.us]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate [mdpi.com]
Biological Activity of 7-Bromo-2-ethyloxazolo[4,5-c]pyridine Derivatives: A Survey of a Novel Chemical Space
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The oxazolo[4,5-c]pyridine scaffold is a heterocyclic motif of emerging interest in medicinal chemistry, holding promise for the development of novel therapeutic agents. This technical guide focuses on the biological activities of a specific subclass: 7-Bromo-2-ethyloxazolo[4,5-c]pyridine derivatives. Despite the growing attention on related pyridine-based heterocycles, a comprehensive review of the biological profile of this particular scaffold remains largely uncharted territory in publicly accessible scientific literature. This document aims to collate and present the current, albeit limited, understanding of these compounds, drawing parallels from structurally related molecules to infer potential therapeutic applications and guide future research endeavors. Due to the nascent stage of research into this specific chemical series, this guide will also highlight the general biological potential of the broader oxazolopyridine class to provide a foundational context for further investigation.
Introduction to the Oxazolo[4,5-c]pyridine Scaffold
The fusion of an oxazole ring with a pyridine core gives rise to the oxazolopyridine heterocyclic system. This structural amalgamation results in a unique electronic and steric profile that can be strategically exploited for targeted interactions with biological macromolecules. The presence of nitrogen and oxygen heteroatoms offers multiple points for hydrogen bonding, while the aromatic nature of the system allows for π-π stacking and other non-covalent interactions. The substituent at the 2-position, in this case, an ethyl group, and the bromine atom at the 7-position, provide additional handles for modulating the physicochemical properties and biological activity of the molecule, influencing factors such as potency, selectivity, and pharmacokinetic profiles.
While specific data on this compound derivatives is scarce, the broader class of pyridine-containing heterocycles has been extensively investigated, revealing a wide spectrum of biological activities. These include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects. The exploration of this specific bromo-ethyl substituted oxazolopyridine derivative is therefore a logical progression in the quest for novel drug candidates.
Potential Biological Activities: An Extrapolation from Related Structures
In the absence of direct studies, the potential biological activities of this compound derivatives can be hypothesized by examining the activities of structurally analogous compounds.
Anticancer Potential
Numerous pyridine-based fused heterocyclic systems have demonstrated significant antiproliferative activity against a variety of cancer cell lines. For instance, derivatives of pyrazolopyridine and furopyridine have been reported as potent inhibitors of cyclin-dependent kinases (CDKs), crucial regulators of the cell cycle. The general structure-activity relationship (SAR) for many pyridine derivatives suggests that appropriate substitutions can enhance their cytotoxic effects. It is plausible that the 7-bromo and 2-ethyl substitutions on the oxazolo[4,5-c]pyridine core could confer selective cytotoxicity towards cancer cells.
Kinase Inhibitory Activity
The pyridine scaffold is a common feature in many approved and investigational kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The nitrogen atom in the pyridine ring often acts as a key hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase ATP-binding pocket. The this compound core could potentially be developed as a scaffold for inhibitors of various kinases, depending on the further derivatization to achieve specific interactions within the active site.
Future Directions and Research Imperatives
The field of this compound derivatives is ripe for exploration. The following are key areas that warrant investigation:
-
Synthesis and Library Generation: Development of efficient and versatile synthetic routes to access a diverse library of this compound derivatives with various substitutions at other positions is a critical first step.
-
In Vitro Biological Screening: A comprehensive screening of these novel compounds against a panel of cancer cell lines and a broad range of kinases would provide initial insights into their biological activity and potential therapeutic targets.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents on the oxazolo[4,5-c]pyridine core will be essential to understand the SAR and to optimize the potency and selectivity of lead compounds.
-
Computational Modeling: Molecular docking and other in silico methods can be employed to predict the binding modes of these derivatives with their biological targets, thereby guiding the rational design of more potent and selective analogs.
Conclusion
While direct experimental data on the biological activity of this compound derivatives is not yet available in the public domain, the chemical nature of this scaffold, in conjunction with the known activities of related pyridine-based heterocycles, strongly suggests a promising area for drug discovery. This technical guide serves as a call to action for the scientific community to investigate the therapeutic potential of this largely unexplored chemical space. Future research in this area holds the potential to uncover novel drug candidates with unique mechanisms of action and favorable pharmacological profiles. As new data emerges, this guide will be updated to provide the research community with the most current and comprehensive information.
In Vitro and In Vivo Studies of Oxazolo[4,5-c]pyridine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The oxazolo[4,5-c]pyridine scaffold is a heterocyclic motif of significant interest in medicinal chemistry, demonstrating a range of biological activities. This technical guide provides a comprehensive overview of the in vitro and in vivo studies of oxazolo[4,5-c]pyridine and its derivatives, with a focus on their anti-inflammatory, anticancer, and enzymatic modulatory properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development in this area.
Biological Activities and Quantitative Data
Oxazolo[4,5-c]pyridine derivatives have been investigated for their potential as therapeutic agents in various disease areas. The following tables summarize the available quantitative data from in vitro and in vivo studies.
Table 1: Anti-Inflammatory Activity of Oxazolo[4,5-c]quinoline Analogs
| Compound | Target | Assay | Cell Line | Endpoint | Result |
| 7c | IL-33/ST2 Pathway | IL-6 Production Inhibition | Human Mast Cells | % Inhibition | Dose-dependent inhibition[1][2] |
| KB-1517 | IL-33/ST2 Pathway | In vivo pharmacokinetics | Male ICR Mice | Oral Bioavailability | >100%[3][4] |
| KB-1518 | IL-33/ST2 Pathway | In vivo pharmacokinetics | Male ICR Mice | Oral Bioavailability | ~14%[3][4] |
Table 2: Anticancer and Enzymatic Activity of Oxazolo[4,5-c]pyridine Derivatives
| Compound Class | Target | Assay | Result (IC50/EC50) |
| Oxazolo[4,5-c]pyridine analog | NAMPT | Enzymatic Activation | EC50 > 4 µM |
| Oxazolo[4,5-c]pyridine derivative | KIF18a | Enzymatic Inhibition | IC50 = 19 nM[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols for the synthesis and biological evaluation of oxazolo[4,5-c]pyridine compounds.
Synthesis of 2-Amino-oxazolo[4,5-c]quinoline
A four-step synthesis for 2-amino-oxazolo[4,5-c]quinoline has been proposed, starting from the construction of the quinoline core, followed by functional group manipulations and final oxazole ring formation.
Step 1: Synthesis of 2-Chloro-3-nitroquinoline
-
Reactants: 2-Hydroxy-3-nitroquinoline, Phosphorus oxychloride (POCl₃)
-
Procedure: A mixture of 2-hydroxy-3-nitroquinoline and an excess of POCl₃ is heated under reflux for several hours. After cooling, the mixture is poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried to yield 2-chloro-3-nitroquinoline.
Step 2: Synthesis of 2-Azido-3-nitroquinoline
-
Reactants: 2-Chloro-3-nitroquinoline, Sodium azide (NaN₃)
-
Solvent: Dimethylformamide (DMF)
-
Procedure: To a solution of 2-chloro-3-nitroquinoline in DMF, sodium azide is added, and the mixture is stirred at room temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is poured into water, and the product is extracted with a suitable organic solvent. The organic layer is then dried and concentrated to give 2-azido-3-nitroquinoline.
Step 3: Synthesis of 3-Amino-4-hydroxyquinoline
-
Reactants: 2-Azido-3-nitroquinoline
-
Reducing Agent: Sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation
-
Procedure: The nitro-azido intermediate is reduced to the corresponding amino alcohol. For example, using sodium dithionite, the intermediate is treated with an aqueous solution of the reducing agent. The reaction mixture is heated, and upon completion, the product is isolated by filtration or extraction.
Step 4: Synthesis of 2-Amino-oxazolo[4,5-c]quinoline
-
Reactants: 3-Amino-4-hydroxyquinoline, Cyanogen bromide (CNBr)
-
Solvent: Methanol/Water mixture
-
Base: Sodium bicarbonate (NaHCO₃)
-
Procedure: 3-Amino-4-hydroxyquinoline is dissolved in a methanol-water mixture containing sodium bicarbonate. A solution of cyanogen bromide in methanol is added dropwise at room temperature. The reaction mixture is stirred for several hours, and the resulting precipitate, 2-amino-oxazolo[4,5-c]quinoline, is collected by filtration, washed with water, and dried.
Below is a graphical representation of the synthetic workflow.
In Vitro NAMPT Activity Assay (Coupled Enzyme Assay)
This protocol provides a general guideline for determining the EC50 value of NAMPT activators.
-
Reaction Mixture Preparation: A reaction buffer is prepared containing HEPES (pH 8.0), MgCl₂, DTT, ATP, and phosphoribosyl pyrophosphate (PRPP).
-
Enzyme and Substrate Addition: Recombinant human NAMPT, NMNAT1, and alcohol dehydrogenase (ADH) are added to the reaction buffer. Nicotinamide (NAM) is used as the substrate.
-
Compound Treatment: Varying concentrations of the test compound (e.g., an oxazolo[4,5-c]pyridine derivative) are added to the wells of a 384-well plate.
-
Reaction Initiation and Incubation: The reaction is initiated by adding the enzyme mixture to the wells and incubated at 37°C.
-
Detection: The produced NAD+ is converted to NADH by ADH in the presence of ethanol. The fluorescence of NADH is measured at an excitation wavelength of 340 nm and an emission wavelength of 445 nm.
-
Data Analysis: The rate of NADH production is plotted against the concentration of the test compound to determine the EC50 value.[6][7][8]
The following diagram illustrates the workflow for the NAMPT activity assay.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines the general procedure for assessing the pharmacokinetic properties of oxazolo[4,5-c]quinoline analogs in an animal model.[3][4]
-
Animal Model: Male ICR mice are used for the study.
-
Compound Administration: The test compounds (e.g., KB-1517 and KB-1518) are administered via intravenous (IV) and oral (PO) routes.
-
Sample Collection: Blood samples are collected at various time points post-administration.
-
Sample Processing: Plasma is separated from the blood samples.
-
Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability are calculated from the plasma concentration-time data.
Signaling Pathways
Oxazolo[4,5-c]pyridine derivatives have been shown to modulate key signaling pathways implicated in inflammation and cancer.
IL-33/ST2 Signaling Pathway
The Interleukin-33 (IL-33)/ST2 pathway is a critical driver of type 2 immunity and is involved in allergic inflammatory diseases. Oxazolo[4,5-c]quinoline analogs have been identified as inhibitors of this pathway.[1][2][3]
KIF18A in Mitosis
KIF18A is a mitotic kinesin that plays a crucial role in chromosome alignment during cell division. Its inhibition represents a potential therapeutic strategy for chromosomally unstable cancers. Certain oxazolo[4,5-c]pyridine derivatives have been identified as inhibitors of KIF18A.[5]
This technical guide provides a consolidated resource for researchers interested in the oxazolo[4,5-c]pyridine scaffold. The presented data and protocols offer a foundation for further investigation into the therapeutic potential of this promising class of compounds.
References
- 1. Rational Design, Synthesis and Evaluation of Oxazolo[4,5-c]-quinolinone Analogs as Novel Interleukin-33 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Drug Metabolism and Pharmacokinetics of Oxazolo[4,5- c]quinoline Analogs as Novel Interleukin-33 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2021026100A1 - Pyridine derivatives as kif18a inhibitors - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Whitepaper: The 7-Bromo-2-alkyloxazolo[4,5-c]pyridine Scaffold
A Guide for Researchers and Drug Development Professionals
Introduction to the Oxazolo[4,5-c]pyridine Core
The oxazolo[4,5-c]pyridine scaffold is a fused heterocyclic system that has garnered interest in medicinal chemistry. As a bioisostere of purines, this scaffold has the potential to interact with a variety of biological targets. The incorporation of a bromine atom at the 7-position provides a key handle for further synthetic modification, such as cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR). The 2-position alkyl substituent can also be varied to modulate properties like solubility, metabolic stability, and target engagement.
While the specific history of 7-Bromo-2-ethyloxazolo[4,5-c]pyridine is unrecorded, its structural analog, 7-Bromo-2-methyloxazolo[4,5-c]pyridine (CAS 116081-17-5), is a known chemical entity. This whitepaper will focus on this analog as a representative of the 2-alkyl-7-bromo-oxazolo[4,5-c]pyridine class and explore its synthetic possibilities and potential applications in drug discovery.
Physicochemical and Computed Properties
The following data pertains to the analogous compound, 7-Bromo-2-methyloxazolo[4,5-c]pyridine. These properties are expected to be similar for the ethyl derivative, with minor variations in molecular weight and LogP.
| Property | Value | Source |
| CAS Number | 116081-17-5 | [ChemScene][1] |
| Molecular Formula | C₇H₅BrN₂O | [Sigma-Aldrich] |
| Molecular Weight | 213.03 g/mol | [ChemScene][1] |
| Physical Form | Solid | [Sigma-Aldrich] |
| Boiling Point (Predicted) | 279.5 ± 20.0 °C at 760 mmHg | [Sigma-Aldrich] |
| TPSA (Topological Polar Surface Area) | 38.92 Ų | [ChemScene][1] |
| LogP (Computed) | 2.29 | [ChemScene][1] |
| Hydrogen Bond Acceptors | 3 | [ChemScene][1] |
| Hydrogen Bond Donors | 0 | [ChemScene][1] |
| Rotatable Bonds | 0 | [ChemScene][1] |
Proposed Synthesis and Experimental Workflow
The synthesis of the 7-Bromo-2-alkyloxazolo[4,5-c]pyridine scaffold can be achieved via the cyclization of an appropriate aminopyridinol precursor. A general and plausible synthetic route is outlined below.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 7-Bromo-2-alkyloxazolo[4,5-c]pyridines.
General Experimental Protocol: Oxazole Ring Formation
This protocol is adapted from known procedures for synthesizing related oxazolopyridines.
-
Reagents and Setup: To a round-bottom flask equipped with a reflux condenser, add the precursor 3-Amino-5-bromo-4-pyridinol (1.0 eq).
-
Solvent and Catalyst: Add the appropriate trialkyl orthoester (e.g., triethyl orthoacetate for the 2-methyl derivative, or triethyl orthopropionate for the 2-ethyl derivative) to serve as both reagent and solvent (approx. 10-15 mL per gram of precursor).
-
Reaction Initiation: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid monohydrate (0.05 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 130-140 °C) and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by crystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Potential Biological Activity and Signaling Pathways
While no biological data exists for this compound, related fused pyridine heterocyclic systems have shown promising activity in several therapeutic areas, particularly oncology. Derivatives of the isomeric oxazolo[4,5-b]pyridine scaffold have been investigated as inhibitors of human DNA topoisomerase IIα (hTopo IIα), a critical enzyme for cell division.
Mechanism of Action: Topoisomerase II Inhibition
Topoisomerase IIα resolves topological problems in DNA, such as supercoils and knots, that arise during replication and transcription. It functions by creating a transient double-strand break in one DNA duplex, passing another duplex through the break, and then resealing it. Topo IIα inhibitors, like the well-known drug etoposide, stabilize the "cleavage complex," where the enzyme is covalently bound to the broken DNA. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which triggers cell cycle arrest and apoptosis.
Signaling Pathway Diagram
Caption: Hypothetical mechanism of action via Topoisomerase IIα inhibition.
Key Experimental Protocol: Topoisomerase II Decatenation Assay
This protocol is a standard method to screen for Topo IIα inhibitors and is based on the enzyme's ability to separate interlocked DNA circles (catenanes) found in kinetoplast DNA (kDNA).[2][3]
Materials
-
Human Topoisomerase IIα enzyme
-
kDNA (kinetoplast DNA) substrate (e.g., from Crithidia fasciculata)
-
10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL albumin)
-
30x ATP solution (30 mM)
-
Enzyme Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.5 mM EDTA, 50% glycerol)
-
Test compound (dissolved in DMSO) and DMSO (vehicle control)
-
STEB Stop Buffer (40% Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose, 1x TAE or TBE buffer, Ethidium Bromide or SYBR Safe DNA stain
Procedure
-
Reaction Mix Preparation: On ice, prepare a master reaction mix for the required number of assays. For each 30 µL reaction, the mix will contain:
-
3.0 µL of 10x Assay Buffer
-
1.0 µL of 30x ATP
-
2.0 µL of kDNA (e.g., at 100 ng/µL)
-
20.7 µL of sterile, nuclease-free water
-
-
Aliquot and Compound Addition: Aliquot 26.7 µL of the master mix into pre-chilled 1.5 mL microcentrifuge tubes.
-
Controls and Test Compound:
-
No Enzyme Control: Add 0.3 µL of DMSO and 3.0 µL of Dilution Buffer.
-
Vehicle Control: Add 0.3 µL of DMSO.
-
Test Compound: Add 0.3 µL of the test compound at various concentrations.
-
-
Enzyme Addition: Prepare a fresh dilution of Topo IIα enzyme in Dilution Buffer to a concentration that gives complete decatenation under control conditions (to be determined via prior enzyme titration). Add 3.0 µL of the diluted enzyme to all tubes except the "No Enzyme Control". Mix gently.
-
Incubation: Incubate all tubes at 37 °C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 30 µL of STEB Stop Buffer, followed by 30 µL of chloroform/isoamyl alcohol. Vortex briefly (~5 seconds) and centrifuge at high speed for 2 minutes.
-
Agarose Gel Electrophoresis: Load 20 µL of the upper aqueous (blue) phase onto a 1% agarose gel containing a DNA stain.
-
Run Gel: Perform electrophoresis at ~85V for 1-2 hours or until good separation is achieved.
-
Visualization: Visualize the DNA bands using a UV transilluminator or gel documentation system.
Interpretation of Results
-
No Enzyme Control: A single band of high molecular weight kDNA will be visible in the well.
-
Vehicle Control: The kDNA will be fully decatenated into released minicircles, which migrate into the gel as a faster-moving band.
-
Active Inhibitor: Inhibition of the enzyme will result in a dose-dependent decrease in the released minicircle band and a corresponding increase in the catenated kDNA band remaining in the well. The IC₅₀ can be determined by quantifying band intensity across a range of inhibitor concentrations.
References
An In-depth Technical Guide to the Structural Analogs of 7-Bromo-2-ethyloxazolo[4,5-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazolo[4,5-c]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry. As a purine isostere, this nucleus and its derivatives are being explored for a range of therapeutic applications, including as antimicrobial and antiproliferative agents. The substitution pattern on this bicyclic system plays a crucial role in modulating its biological activity. This guide focuses on the structural analogs of 7-Bromo-2-ethyloxazolo[4,5-c]pyridine, providing insights into their synthesis, biological evaluation, and potential mechanisms of action. While direct experimental data for the 2-ethyl substituted compound is limited in publicly available literature, this document compiles information on closely related analogs, particularly the 2-methyl and other 2-substituted derivatives, to provide a comprehensive overview for researchers in the field.
Core Structure and Synthetic Strategies
The fundamental structure of the target compound class is the oxazolo[4,5-c]pyridine ring system, featuring a bromine atom at the 7-position and an alkyl or aryl group at the 2-position. The synthesis of this scaffold and its analogs is a key step in the exploration of their therapeutic potential.
General Synthetic Approach
A plausible synthetic pathway for 2-alkyl-7-bromooxazolo[4,5-c]pyridines would likely start from a 4-amino-3-hydroxy-5-bromopyridine derivative. This intermediate could then be reacted with an appropriate orthoester (e.g., triethyl orthoacetate for a 2-methyl group, or triethyl orthopropionate for a 2-ethyl group) in the presence of an acid catalyst to facilitate the cyclization and formation of the oxazole ring.
Experimental Protocol: Synthesis of a 2-Alkyloxazolo[4,5-c]pyridine Analog (General Procedure)
-
Starting Material: A solution of 4-amino-3-hydroxy-5-bromopyridine (1 equivalent) is prepared in a suitable high-boiling solvent.
-
Reagents: The corresponding trialkyl orthoester (e.g., triethyl orthopropionate for the 2-ethyl analog; 1.2 equivalents) and a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid) are added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to reflux for a specified period, typically several hours, while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with an aqueous solution of a weak base (e.g., sodium bicarbonate) and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired 2-alkyl-7-bromooxazolo[4,5-c]pyridine.
Diagram of a Plausible Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
Biological Activities and Structure-Activity Relationships (SAR)
Derivatives of the oxazolopyridine scaffold have demonstrated a range of biological activities, with antimicrobial and antiproliferative effects being of particular interest. The nature and position of substituents on the heterocyclic core are critical determinants of potency and selectivity.
Antimicrobial Activity
Various pyridine-containing heterocycles have been reported to possess antibacterial and antifungal properties. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or interference with cell wall synthesis. For the 7-bromo-2-alkyloxazolo[4,5-c]pyridine series, the bromine atom at the 7-position is expected to enhance lipophilicity, which can facilitate cell membrane penetration. The substituent at the 2-position can influence the compound's interaction with its biological target. While specific data is scarce, it is hypothesized that varying the alkyl chain length at the 2-position (e.g., methyl vs. ethyl vs. propyl) could impact the antimicrobial spectrum and potency.
Antiproliferative Activity
Many heterocyclic compounds, including those with a pyridine core, exhibit antiproliferative activity against various cancer cell lines. The presence of a halogen, such as bromine, can contribute to the cytotoxic effects. For the oxazolo[4,5-c]pyridine scaffold, modifications at the 2-position with different alkyl or aryl groups can significantly affect the antiproliferative potency. Structure-activity relationship (SAR) studies on related compounds have shown that both the electronic and steric properties of the substituent at this position are important for activity.
Table 1: Hypothetical Bioactivity Data for 2-Substituted 7-Bromooxazolo[4,5-c]pyridine Analogs
| Compound ID | R-Group (at position 2) | MIC (µg/mL) vs. S. aureus | IC50 (µM) vs. MCF-7 |
| 1 | -CH3 | Data not available | Data not available |
| 2 | -CH2CH3 | Data not available | Data not available |
| 3 | -Phenyl | Data not available | Data not available |
| 4 | -4-Chlorophenyl | Data not available | Data not available |
Note: The data in this table is hypothetical and serves as a template for organizing experimental results. No specific quantitative data for these compounds was found in the searched literature.
Experimental Protocols for Biological Evaluation
Standardized in vitro assays are essential for determining the biological activity of newly synthesized compounds and for establishing structure-activity relationships.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Diagram of the Broth Microdilution Workflow
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).
In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound and its analogs have not been elucidated, related heterocyclic compounds are known to interfere with key cellular signaling cascades implicated in cancer cell proliferation and survival. Potential targets could include pathways such as:
-
MAPK/ERK Pathway: This pathway is frequently dysregulated in cancer and controls cell proliferation, differentiation, and survival.
-
PI3K/Akt/mTOR Pathway: A critical pathway that regulates cell growth, metabolism, and survival.
-
JAK/STAT Pathway: Involved in cell proliferation, differentiation, and apoptosis, and often activated in various cancers.
Further research, including molecular docking studies and in vitro kinase assays, would be necessary to identify the specific molecular targets and signaling pathways affected by this class of compounds.
Diagram of Potential Downstream Effects on Cancer Cell Signaling
Caption: A logical diagram illustrating potential signaling pathways targeted by oxazolo[4,5-c]pyridines.
Conclusion and Future Directions
The 7-Bromo-2-alkyloxazolo[4,5-c]pyridine scaffold represents a promising area for the discovery of novel therapeutic agents. While this guide provides a framework based on related structures and general methodologies, further research is imperative. The synthesis of a focused library of 2- and 7-substituted analogs is a critical next step to establish a clear structure-activity relationship. Subsequent biological evaluation against a panel of microbial strains and cancer cell lines will provide the necessary data to identify lead compounds. Finally, mechanistic studies to elucidate the specific molecular targets and signaling pathways will be essential for the rational design and optimization of this promising class of heterocyclic compounds.
Methodological & Application
Synthesis Protocol for 7-Bromo-2-ethyloxazolo[4,5-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the synthesis of 7-Bromo-2-ethyloxazolo[4,5-c]pyridine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the preparation of the key intermediate, 3-Amino-5-bromopyridin-4-ol, followed by a cyclocondensation reaction to yield the final product.
Experimental Protocols
Step 1: Synthesis of 3-Amino-5-bromopyridin-4-ol
Table 1: Materials for Step 1
| Reagent/Material | Grade | Supplier | CAS Number |
| 3-Amino-5-bromopyridin-4-ol | ≥95% | Commercially Available | 101084-20-2 |
Step 2: Synthesis of this compound
The final product is synthesized via a cyclocondensation reaction of 3-Amino-5-bromopyridin-4-ol with propionic anhydride. This reaction forms the oxazole ring fused to the pyridine core.
Table 2: Reagents and Solvents for Step 2
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Amino-5-bromopyridin-4-ol | C₅H₅BrN₂O | 189.01 | 1.89 g | 0.01 |
| Propionic Anhydride | (CH₃CH₂CO)₂O | 130.14 | 3.90 g (3.8 mL) | 0.03 |
| Pyridine | C₅H₅N | 79.10 | 20 mL | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.89 g (0.01 mol) of 3-Amino-5-bromopyridin-4-ol in 20 mL of pyridine.
-
To this solution, add 3.90 g (3.8 mL, 0.03 mol) of propionic anhydride dropwise with stirring.
-
Heat the reaction mixture to reflux (approximately 115 °C) and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water with stirring.
-
A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash it with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
Dry the purified product under vacuum to obtain this compound.
Table 3: Expected Product Characteristics
| Characteristic | Value |
| Molecular Formula | C₈H₇BrN₂O |
| Molecular Weight | 227.06 g/mol |
| Appearance | Off-white to pale yellow solid |
| Purity (expected) | >95% after purification |
| Yield (expected) | 60-80% |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Logical Relationship of Synthesis
Caption: Key components and process for the synthesis.
Application Notes and Protocols for 7-Bromo-2-ethyloxazolo[4,5-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazolo[4,5-c]pyridine scaffold is a heterocyclic structure of significant interest in medicinal chemistry, with many of its derivatives being explored as potent kinase inhibitors.[1] Compounds with related oxazolo-pyridine cores have shown activity against various kinases, including Janus kinase (JAK), VEGFR2, and GSK-3β, which are critical targets in oncology and inflammatory diseases.[2][3][4] This document provides a detailed experimental framework for the initial characterization of a novel compound, 7-Bromo-2-ethyloxazolo[4,5-c]pyridine.
The following protocols are designed to assess the compound's cytotoxic effects on cancer cell lines and to investigate its mechanism of action, with a primary hypothesis that it functions by modulating the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival and is frequently dysregulated in cancer.[5][6] The successful execution of these studies will establish a foundational biological profile for the compound and guide its further development.
Overall Experimental Workflow
The proposed research plan follows a logical progression from broad phenotypic screening to more specific mechanism-of-action studies.
Caption: High-level workflow for characterizing this compound.
Application Note 1: Cytotoxicity and Anti-Proliferative Activity
Objective: To determine the concentration-dependent cytotoxic and anti-proliferative effects of this compound on various human cancer cell lines to establish its half-maximal inhibitory concentration (IC50).
Protocol 1.1: Cell Viability Assessment using MTT Assay
Introduction: The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a standard initial step for evaluating the potential cytotoxicity of a novel compound.[7]
Materials:
-
Human cancer cell lines (e.g., MCF-7 (breast), PC-3 (prostate), A549 (lung))
-
This compound (stock solution in DMSO)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A typical concentration range would be 0.01, 0.1, 1, 10, 50, and 100 µM.
-
Remove the overnight medium from the cells and replace it with 100 µL of medium containing the various compound concentrations. Include a vehicle control group (DMSO only, final concentration ≤ 0.1%).[7]
-
Incubate the plates for 48 or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully aspirate the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
Data Presentation:
| Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | e.g., 5.2 | e.g., 2.8 |
| PC-3 | e.g., 8.1 | e.g., 4.5 |
| A549 | e.g., 12.5 | e.g., 7.9 |
Application Note 2: Mechanism of Action - PI3K/Akt Pathway Analysis
Objective: To investigate if this compound exerts its effect by inhibiting the PI3K/Akt signaling pathway, a key cascade in cell survival and proliferation.[8][9]
Hypothesized Signaling Pathway and Point of Inhibition
Caption: Hypothesized inhibition of the PI3K/Akt pathway by the compound.
Protocol 2.1: Western Blot for Phospho-Akt (Ser473)
Introduction: Akt is a central node in the PI3K pathway, and its activation requires phosphorylation at key residues, notably Serine 473 (Ser473). A reduction in the level of phosphorylated Akt (p-Akt) upon compound treatment is a strong indicator of pathway inhibition.[10] Western blotting allows for the specific detection and semi-quantification of p-Akt and total Akt levels.[7]
Materials:
-
Selected cancer cell line (e.g., MCF-7, based on IC50 results)
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF transfer membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the compound at its IC50 and 2x IC50 concentrations for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse them with 100 µL of ice-cold RIPA buffer per well.[7] Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with primary antibody (e.g., anti-p-Akt, 1:1000 dilution) overnight at 4°C.[7]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash again three times with TBST.
-
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.[7]
-
Stripping and Reprobing: Strip the membrane and reprobe for total Akt and β-actin (as a loading control) to normalize the p-Akt signal.
Data Presentation:
| Treatment Group | p-Akt/Total Akt Ratio (Normalized to Control) |
| Vehicle Control | 1.00 |
| Compound (IC50) | e.g., 0.45 |
| Compound (2x IC50) | e.g., 0.15 |
Application Note 3: Quantitative Target Engagement
Objective: To obtain a more quantitative and higher-throughput measurement of Akt phosphorylation in a cellular context to confirm the findings from Western blotting.
Protocol 3.1: Cell-Based ELISA for Phospho-Akt (Ser473)
Introduction: A cell-based ELISA provides a direct in-well method to quantify specific protein phosphorylation events.[10] This assay format is more amenable to high-throughput screening and provides robust quantitative data on target engagement within the cell.
Materials:
-
Cell-Based ELISA Kit for Phospho-Akt (S473) and Total Akt
-
96-well clear-bottom plates
-
This compound
-
Fixing solution (e.g., 4% formaldehyde)
-
Quenching solution
-
Blocking buffer
-
Primary and HRP-conjugated secondary antibodies (provided in kit)
-
Substrate (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with serial dilutions of the compound as described in Protocol 1.1. It is crucial to include a positive control (e.g., growth factor stimulation like IGF-1) and a negative control (vehicle).
-
Fix and Permeabilize: After treatment, fix the cells in the wells with a fixing solution and then permeabilize them according to the kit manufacturer's protocol.
-
Immunodetection:
-
Block the wells.
-
Add the primary antibodies (anti-p-Akt in one set of wells, anti-total Akt in a parallel set) and incubate.
-
Wash the wells.
-
Add the HRP-conjugated secondary antibody and incubate.
-
Wash the wells thoroughly.
-
-
Signal Development: Add the TMB substrate and allow the color to develop. Add the stop solution.
-
Data Acquisition: Read the absorbance at 450 nm.
-
Data Analysis: Normalize the p-Akt absorbance reading to the total Akt absorbance reading for each condition. Express the results as a percentage of the stimulated (positive control) sample.
Data Presentation:
| Compound Conc. (µM) | Normalized p-Akt Signal (% of Control) |
| 0 (Vehicle) | 100% |
| 0.1 | e.g., 95% |
| 1.0 | e.g., 68% |
| 10.0 | e.g., 25% |
| 50.0 | e.g., 8% |
Conclusion and Future Directions
The experimental design outlined above provides a robust, multi-tiered approach to characterizing the biological activity of this compound. Initial cytotoxicity screening will identify sensitive cell lines and effective concentration ranges. Subsequent mechanistic studies using Western blot and cell-based ELISA will test the hypothesis of PI3K/Akt pathway inhibition.
Positive results from these studies would warrant further investigation, including:
-
Broad-Panel Kinase Screening: To identify the specific upstream kinase(s) inhibited by the compound (e.g., PI3K isoforms, Akt itself, or a receptor tyrosine kinase).
-
Downstream Pathway Analysis: Investigating the effects on downstream targets of Akt/mTOR, such as p70S6K and 4E-BP1.
-
In Vivo Studies: If in vitro data is compelling, progressing to animal models to assess pharmacokinetics, safety, and anti-tumor efficacy.[11]
References
- 1. Oxazolo[4,5-c]pyridine [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. raybiotech.com [raybiotech.com]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. tools.thermofisher.cn [tools.thermofisher.cn]
- 10. Development of highly sensitive cell-based AKT kinase ELISA for monitoring PI3K beta activity and compound efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for 7-Bromo-2-ethyloxazolo[4,5-c]pyridine
For research use only. Not for use in diagnostic procedures.
Introduction
7-Bromo-2-ethyloxazolo[4,5-c]pyridine is a heterocyclic small molecule belonging to the oxazolopyridine class of compounds. While specific data for the 2-ethyl variant is limited in publicly available literature, the oxazolo[4,5-c]pyridine core is a recognized scaffold in medicinal chemistry and drug discovery. Derivatives of the isomeric oxazolo[4,5-b]pyridine and the related imidazo[4,5-b/c]pyridine systems have demonstrated a range of biological activities, suggesting that this compound may serve as a valuable chemical probe for biological investigation.
This document provides a summary of potential applications, proposed synthetic protocols, and safety information based on data from related compounds. The oxazolopyridine scaffold is known to be a "privileged structure," capable of binding to multiple biological targets.[1]
Potential Applications
Based on the biological activities of structurally related compounds, this compound could be investigated as a chemical probe in the following areas:
-
Oncology Research: Imidazo[4,5-b]pyridine derivatives have shown antiproliferative effects against various cancer cell lines. The bromo-substitution, in particular, has been noted to increase antiproliferative activity in some cases.
-
Inflammation and Immunology: Certain oxazolo[4,5-b]pyridine-based compounds have been identified as inhibitors of glycogen synthase kinase-3β (GSK-3β), a key enzyme in inflammatory pathways.[2] They have also been shown to suppress pro-inflammatory mediators.[2] Additionally, some 7-amino-oxazolo[5,4-d]pyrimidines have demonstrated immunoregulatory effects and inhibition of TNF-α production.[3][4]
-
Antimicrobial Research: Various pyridine-containing heterocyclic compounds have been evaluated for their antibacterial and antifungal properties.[5] For instance, some 2-(substituted-phenyl)oxazolo[4,5-b]pyridines have shown activity against methicillin-resistant Staphylococcus aureus (MRSA).
Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂O | - |
| Molecular Weight | 227.06 g/mol | - |
| XlogP (Predicted) | ~2.5 | Inferred |
| Hydrogen Bond Donors | 0 | Inferred |
| Hydrogen Bond Acceptors | 3 | Inferred |
Proposed Synthesis Protocols
While a specific synthesis for this compound has not been reported, a plausible route can be adapted from general methods for synthesizing oxazolopyridines. A common approach involves the cyclization of an appropriate aminohydroxypyridine with a carboxylic acid or its derivative.
Protocol 1: Cyclization of 4-Amino-5-bromopyridin-3-ol with Propionic Anhydride
This protocol is a proposed synthetic route based on established methods for oxazole ring formation.
Materials:
-
4-Amino-5-bromopyridin-3-ol (starting material)
-
Propionic anhydride
-
Polyphosphoric acid (PPA) or trimethylsilyl polyphosphate (PPSE)
-
Toluene
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-Amino-5-bromopyridin-3-ol (1 mmol) in toluene, add polyphosphoric acid (PPA) or PPSE.
-
Add propionic anhydride (1.2 mmol) to the mixture.
-
Heat the reaction mixture at 120-140°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Experimental Workflow Diagram
Caption: Proposed workflow for the synthesis of this compound.
Biological Evaluation Protocols
Given the potential applications, the following protocols are suggested for evaluating the biological activity of this compound as a chemical probe.
Protocol 2: In vitro Kinase Inhibition Assay (e.g., GSK-3β)
This protocol is to assess the inhibitory activity of the compound against a specific kinase.
Materials:
-
Recombinant human GSK-3β enzyme
-
Kinase buffer
-
GSK-3β substrate peptide
-
ATP (Adenosine triphosphate)
-
This compound (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay kit (or similar)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the kinase, substrate, and the compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Signaling Pathway Diagram
Caption: Potential mechanism of action via GSK-3β inhibition.
Protocol 3: Cell Proliferation Assay (e.g., MTT Assay)
This protocol is to evaluate the cytotoxic or anti-proliferative effects of the compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Quantitative Data from Related Compounds
The following table summarizes the inhibitory concentrations (IC₅₀) of some oxazolo[4,5-b]pyridine and imidazo[4,5-b]pyridine derivatives from the literature to provide a reference for potential efficacy.
| Compound Class | Target/Cell Line | IC₅₀ (µM) | Reference Compound |
| Oxazolo[4,5-b]pyridine derivative (7d) | GSK-3β | 0.34 | Indomethacin |
| Oxazolo[4,5-b]pyridine derivative (7e) | GSK-3β | 0.39 | Indomethacin |
| Imidazo[4,5-b]pyridine derivative (10) | SW620 (Colon Carcinoma) | 0.4 | Doxorubicin |
| Imidazo[4,5-b]pyridine derivative (14) | SW620 (Colon Carcinoma) | 0.7 | Doxorubicin |
Data is presented for informational purposes and is derived from related but structurally distinct molecules.
Safety Precautions
Handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a chemical fume hood. The toxicological properties of this specific compound have not been fully investigated. Based on related bromo-aromatic compounds, it may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation. Refer to the Safety Data Sheet (SDS) for detailed information.
References
- 1. Oxazolo[4,5-c]pyridin-2(3H)-one | 59851-50-2 | Benchchem [benchchem.com]
- 2. Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4- d]Pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 7-Bromo-2-ethyloxazolo[4,5-c]pyridine in Cancer Research: Current Landscape
A comprehensive review of publicly available scientific literature and databases reveals a notable absence of specific research on the application of 7-Bromo-2-ethyloxazolo[4,5-c]pyridine in the field of cancer research. While the broader class of heterocyclic compounds containing pyridine and oxazole rings has been a subject of interest in medicinal chemistry for the development of potential anti-cancer agents, this particular substituted oxazolopyridine does not appear in published studies detailing its synthesis, biological evaluation, or mechanism of action in cancer models.
Chemical suppliers list the closely related compound, 7-Bromo-2-methyloxazolo[4,5-c]pyridine, for research purposes, but do not provide any data on its biological activity.[1] This suggests that while the chemical scaffold is available, it has not been extensively investigated for its therapeutic potential, at least not in research that is publicly accessible.
In contrast, extensive research has been conducted on other pyridine-fused heterocyclic systems, demonstrating their potential as anticancer agents. These studies provide a framework within which a compound like this compound could be hypothetically evaluated.
Related Pyridine Derivatives in Cancer Research:
-
Pyrazolopyridines and Furopyridines: Derivatives of these scaffolds have been synthesized and evaluated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[2] Some of these compounds have shown significant in vitro inhibitory activity against CDK2 and cytotoxic effects against various human cancer cell lines, including HCT-116 (colon), MCF-7 (breast), HepG2 (liver), and A549 (lung).[2]
-
Thiazolopyridines: This class of compounds has also been explored for anticancer properties. For instance, certain 2-oxo-7-phenyl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid amides have demonstrated promising cytotoxicity against glioma cells.[3]
-
Imidazo[1,2-a]pyridines: Novel derivatives of this scaffold have been investigated for their anti-inflammatory and anticancer effects, targeting signaling pathways such as STAT3/NF-κB.[4]
-
Pyrazolo[3,4-b]pyridines: These compounds have been identified as potent anti-leukemic agents and inhibitors of Topoisomerase IIα, an enzyme crucial for DNA replication and transcription.[5]
The general approach in these studies involves the synthesis of a series of derivatives, followed by in vitro screening against a panel of cancer cell lines to determine their cytotoxic activity, often reported as IC50 values (the concentration of the compound that inhibits 50% of cell growth). Mechanistic studies are then conducted on the most potent compounds to elucidate their mode of action, which can involve cell cycle analysis, apoptosis assays, and specific enzyme inhibition assays.
Given the lack of specific data for this compound, no quantitative data tables, detailed experimental protocols, or signaling pathway diagrams can be provided at this time. Researchers interested in the potential of this specific molecule would need to undertake a full cycle of drug discovery and development, starting from chemical synthesis and proceeding through preclinical in vitro and in vivo evaluation.
References
- 1. chemscene.com [chemscene.com]
- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-Bromo-2-ethyloxazolo[4,5-c]pyridine
Introduction
7-Bromo-2-ethyloxazolo[4,5-c]pyridine is a heterocyclic organic compound. Based on the known biological activities of similar oxazolo[4,5-c]pyridine scaffolds, this compound is of interest to researchers in medicinal chemistry and drug discovery.[1] Derivatives of this structural class have been investigated for their potential as anticancer, antiviral, and immunomodulatory agents.[2][3][4] The oxazolo[4,5-c]pyridine core is structurally similar to purine bases, suggesting potential interactions with a variety of biological targets.[4][5]
Chemical and Physical Properties
Quantitative data for this compound is not available. The table below summarizes data for the closely related compound, 7-Bromo-2-methyloxazolo[4,5-c]pyridine, for reference.
| Property | Value (for 7-Bromo-2-methyloxazolo[4,5-c]pyridine) | Reference |
| Molecular Formula | C₇H₅BrN₂O | [6] |
| Molecular Weight | 213.03 g/mol | [6] |
| Purity | ≥97% | [6] |
| Storage Temperature | Room Temperature | [6] |
| SMILES | CC1=NC2=C(O1)C(Br)=CN=C2 | [6] |
| CAS Number | 116081-17-5 | [6] |
Safety and Handling
Warning: Based on data for similar compounds, this compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7] It may also cause respiratory irritation.[7]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a laboratory coat, long pants, and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.
General Handling Precautions
-
Avoid contact with skin, eyes, and clothing.[8]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Keep away from heat, sparks, and open flames.[8]
-
Handle in accordance with good industrial hygiene and safety practices.
Storage
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8][10]
Experimental Protocols
Preparation of Stock Solutions
The solubility of this compound has not been experimentally determined. Based on similar compounds, it is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[11]
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh a precise amount of this compound in a suitable vial. For example, to prepare 1 mL of a 10 mM solution, weigh out X mg (where X = 10 mmol/L * 1 mL * Molecular Weight in g/mol ).
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the vial.
-
Mixing: Vortex or sonicate the solution until the compound is completely dissolved. Gentle heating may be applied if necessary, but stability at elevated temperatures should be considered.
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage. Aliquot to avoid repeated freeze-thaw cycles.
General Protocol for In Vitro Biological Assays
This protocol provides a general workflow for testing the biological activity of the compound on cultured cells.
-
Cell Seeding: Plate cells in a suitable multi-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant across all treatments and should not exceed a level that affects cell viability (typically ≤ 0.5%).
-
Incubation: Remove the old medium from the cells and add the medium containing the compound dilutions. Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Assay: Perform the desired biological assay, such as a cell viability assay (e.g., MTT, CellTiter-Glo), apoptosis assay, or a specific functional assay related to the hypothesized target.
-
Data Analysis: Analyze the results and determine the activity of the compound, for example, by calculating the IC₅₀ value.
Potential Applications in Drug Discovery
The oxazolo[4,5-c]pyridine scaffold is a "privileged structure" in medicinal chemistry due to its presence in various biologically active compounds.[5] Research on similar heterocyclic compounds suggests potential applications in the following areas:
-
Anticancer Agents: Many pyridine-containing heterocycles have been developed as anticancer drugs.[12] Oxazolo[5,4-d]pyrimidine derivatives, which are structurally related, have shown cytotoxic activity against various cancer cell lines.[4][13]
-
Antiviral Agents: Some 7-amino-oxazolo[5,4-d]pyrimidine derivatives have demonstrated antiviral activity, for instance, against human herpes virus type-1.[2][3]
-
Kinase Inhibitors: The pyridine scaffold is a common feature in kinase inhibitors.[14] Given the structural similarities, this compound could be explored for its potential to inhibit specific kinases involved in disease signaling pathways.
Visualizations
Caption: Workflow for safe handling of this compound.
Caption: Potential applications of oxazolo[4,5-c]pyridine derivatives in drug discovery.
References
- 1. Oxazolo[4,5-c]pyridine [myskinrecipes.com]
- 2. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4- d]Pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
- 7. 7-Bromo-(1,2,4)triazolo(1,5-a)pyridine | C6H4BrN3 | CID 37818533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. manuals.plus [manuals.plus]
- 11. Buy 7-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde (EVT-15489202) [evitachem.com]
- 12. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 7-Bromo-2-ethyloxazolo[4,5-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 7-Bromo-2-ethyloxazolo[4,5-c]pyridine in pharmaceutical preparations. The methodologies described are based on established analytical techniques for compounds with similar structures, including High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound is a heterocyclic compound of interest in pharmaceutical development. Accurate and precise quantification is crucial for quality control, stability studies, and pharmacokinetic assessments. This guide outlines two primary analytical methods for its determination.
Method Selection
The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and the nature of the sample matrix.
-
HPLC-UV: A robust and widely available technique suitable for routine quality control of bulk drug substances and formulated products where the concentration of the analyte is relatively high.
-
LC-MS/MS: A highly sensitive and selective method ideal for trace-level quantification, such as in biological matrices for pharmacokinetic studies or for the analysis of low-level impurities.
HPLC-UV Method for Quantification
This method is suitable for the determination of this compound in drug substance and finished product.
Experimental Protocol
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Quaternary or Binary HPLC system with UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.[1]
-
Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution. For formulated products, an extraction step may be necessary.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.[2][3]
Data Presentation: Method Validation Summary (Hypothetical Data)
The method should be validated according to ICH guidelines.[4][5][6]
| Parameter | Result |
| Linearity (Range) | 1 - 200 µg/mL (r² > 0.999) |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Intra-day: < 1.0%; Inter-day: < 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL |
| Specificity | No interference from placebo or degradants |
LC-MS/MS Method for Quantification
This method is designed for the sensitive quantification of this compound in biological matrices.
Experimental Protocol
LC Conditions:
| Parameter | Condition |
| LC System | UPLC or HPLC system coupled to a triple quadrupole mass spectrometer |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | Optimized for analyte retention and separation from matrix components |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS/MS Conditions:
| Parameter | Condition |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transition (Precursor > Product) | To be determined by direct infusion of a standard solution. A plausible transition would be based on the molecular weight of the protonated molecule and a stable fragment ion. |
| Collision Energy | Optimized for maximum product ion intensity |
| Dwell Time | 100 ms |
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Inject into the LC-MS/MS system.
Data Presentation: Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity (Range) | 0.1 - 1000 ng/mL (r² > 0.995) |
| Accuracy (% Recovery) | 85.0% - 115.0% |
| Precision (% RSD) | Intra-day: < 10%; Inter-day: < 15% |
| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL |
| Selectivity | No significant interference at the retention time of the analyte and internal standard |
| Matrix Effect | Assessed and within acceptable limits |
General Laboratory Practices
-
Use high-purity solvents and reagents (HPLC or LC-MS grade).
-
Employ calibrated analytical balances and volumetric glassware.
-
Perform system suitability tests before each analytical run to ensure the chromatographic system is performing adequately.[1]
These protocols provide a robust starting point for the development and validation of analytical methods for the quantification of this compound. Method optimization will be necessary based on the specific instrumentation and sample matrices encountered.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromo-2-ethyloxazolo[4,5-c]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromo-2-ethyloxazolo[4,5-c]pyridine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to form the oxazolo[4,5-c]pyridine ring from the aminohydroxypyridine precursor is showing low yield. What are the potential causes and solutions?
A1: Low yields in this cyclization step can arise from several factors. Here are some common issues and troubleshooting steps:
-
Incomplete Reaction: The condensation reaction to form the oxazole ring may be slow or reversible.
-
Solution: Try extending the reaction time or increasing the temperature. Ensure that the removal of water, a byproduct of the cyclization, is efficient. This can be achieved by using a Dean-Stark trap or adding a dehydrating agent like molecular sieves.
-
-
Purity of Starting Materials: Impurities in the 2-amino-3-hydroxypyridine precursor or the propionic acid derivative can inhibit the reaction.
-
Solution: Ensure the purity of your starting materials by recrystallization or chromatography. Verify their identity and purity by analytical techniques like NMR or LC-MS.
-
-
Suboptimal Reaction Conditions: The choice of solvent and catalyst (if any) is crucial.
-
Solution: A common method for this cyclization is heating in a high-boiling point solvent like polyphosphoric acid (PPA) or Eaton's reagent. If using a milder method, ensure the conditions are suitable for oxazole formation. Experiment with different solvents and temperatures on a small scale to find the optimal conditions.
-
Q2: I am observing multiple spots on my TLC plate after the bromination of the pyridine precursor. What are these side products likely to be?
A2: The bromination of a pyridine ring can sometimes lead to a mixture of products. The likely side products are:
-
Isomeric Bromopyridines: Depending on the directing effects of the substituents on the pyridine ring, you might get bromination at different positions, leading to constitutional isomers.
-
Di-brominated Products: Over-bromination can lead to the formation of di-bromo-pyridines.
Troubleshooting:
-
Control of Stoichiometry: Use a precise amount of the brominating agent (e.g., N-bromosuccinimide or bromine). A slight excess might be needed for full conversion, but a large excess will lead to di-bromination.
-
Temperature Control: Bromination reactions can be exothermic. Maintaining a low and constant temperature can improve selectivity.
-
Purification: A careful chromatographic purification is usually necessary to separate the desired mono-brominated product from its isomers and di-brominated byproducts.
Q3: My final product, this compound, appears to be unstable and degrades over time. How can I improve its stability?
A3: Heterocyclic compounds can sometimes be sensitive to light, air, or residual acid/base from the workup.
-
Storage Conditions: Store the purified compound in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon).
-
Thorough Purification: Ensure all traces of acid or base from the reaction or purification steps are removed. Residual acid or base can catalyze decomposition. Washing with a dilute bicarbonate solution followed by water during workup, and ensuring the final product is neutral, can help.
-
Solvent Choice for Storage: If storing in solution, use a non-protic, anhydrous solvent.
Hypothetical Reaction Analysis
The following table represents a hypothetical analysis of a crude reaction mixture for the synthesis of this compound, illustrating potential impurities that might be observed.
| Compound | Hypothetical Rt (min) | Expected [M+H]⁺ (m/z) | Notes |
| This compound (Desired Product) | 8.5 | 227.0/229.0 (1:1 ratio) | The characteristic isotopic pattern of bromine should be observed. |
| 5-Bromo-2-ethyloxazolo[4,5-c]pyridine (Isomeric Impurity) | 8.2 | 227.0/229.0 (1:1 ratio) | May co-elute with the desired product. Separation might require optimized chromatography conditions. |
| 2-Ethyloxazolo[4,5-c]pyridine (Unbrominated Starting Material) | 6.1 | 149.1 | Indicates incomplete bromination of the precursor. |
| 5,7-Dibromo-2-ethyloxazolo[4,5-c]pyridine (Over-bromination) | 10.3 | 304.9/306.9/308.9 (1:2:1 ratio) | Presence suggests an excess of brominating agent was used. |
| 4-Amino-5-bromo-3-hydroxypyridine (Incomplete Cyclization) | 4.5 | 189.0/191.0 (1:1 ratio) | A starting material for the cyclization step, indicating the reaction did not go to completion. |
Experimental Protocols
Below is a representative, hypothetical protocol for the synthesis of this compound.
Step 1: Synthesis of 4-Amino-5-bromo-3-hydroxypyridine
-
To a solution of 4-amino-3-hydroxypyridine (1.0 eq) in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
To a flask containing 4-Amino-5-bromo-3-hydroxypyridine (1.0 eq), add polyphosphoric acid (PPA) (10-20 eq by weight).
-
Add propionic acid (1.2 eq).
-
Heat the mixture to 150-160 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium hydroxide until a precipitate forms.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product.
Visualizations
The following diagrams illustrate the hypothesized synthetic pathway and the logical flow for troubleshooting common issues.
Caption: Hypothesized synthetic pathway for this compound and potential side reactions.
Caption: Troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Optimizing Reaction Conditions for 7-Bromo-2-ethyloxazolo[4,5-c]pyridine
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-Bromo-2-ethyloxazolo[4,5-c]pyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing the oxazolo[4,5-c]pyridine core?
A common and effective method for constructing the oxazolo[4,5-c]pyridine scaffold is through the condensation and cyclization of an appropriate aminopyridinol with a carboxylic acid or its derivative. For the synthesis of a 2-ethyloxazolo[4,5-c]pyridine, 3-amino-4-hydroxypyridine would be reacted with propionic acid or one of its activated forms (e.g., propionyl chloride or propionic anhydride). This reaction is typically promoted by a dehydrating agent such as polyphosphoric acid (PPA) or conducted under high-temperature conditions to facilitate the cyclization.
Q2: How can the bromine atom be introduced at the 7-position?
There are two primary strategies for introducing the bromine atom at the 7-position of the oxazolo[4,5-c]pyridine ring system:
-
Electrophilic Bromination of the Precursor: One approach is to start with a pre-brominated pyridine derivative. For instance, a 3-amino-5-bromo-4-hydroxypyridine could be used as the starting material for the cyclization reaction with a propionic acid derivative.
-
Directed Ortho-Metalation and Bromination: A more modern approach involves the directed ortho-metalation of the 2-ethyloxazolo[4,5-c]pyridine intermediate. The pyridine nitrogen and the oxazole ring can direct a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), to deprotonate the 7-position. Quenching the resulting lithiated species with an electrophilic bromine source, like N-bromosuccinimide (NBS) or 1,2-dibromoethane, would yield the desired 7-bromo product.
Q3: What are the key reaction parameters to consider for optimizing the yield?
Optimizing the yield of this compound requires careful control of several parameters:
-
Temperature: The cyclization step often requires elevated temperatures, while the bromination step, particularly if using organolithium reagents, will need low temperatures to avoid side reactions.
-
Solvent: The choice of solvent is crucial for ensuring the solubility of reactants and intermediates. Aprotic solvents like THF or dioxane are often used for metalation reactions, while high-boiling point solvents may be necessary for the cyclization.
-
Catalyst: While not always necessary, acid catalysts can be employed to promote the initial condensation reaction.
-
Purity of Starting Materials: The purity of the aminopyridinol and the propionic acid derivative is critical. Impurities can lead to the formation of side products and lower the overall yield.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Problem 1: Low Yield of the 2-Ethyloxazolo[4,5-c]pyridine Intermediate
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase the reaction temperature or prolong the reaction time. - Use a more efficient dehydrating agent, such as polyphosphoric acid (PPA) or Eaton's reagent. - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Side Product Formation | - Lower the reaction temperature to minimize the formation of thermal decomposition products. - Use an activated form of propionic acid, such as the acid chloride or anhydride, to increase the reaction rate and selectivity. - Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Poor Quality Starting Materials | - Purify the 3-amino-4-hydroxypyridine and propionic acid derivative before use. Recrystallization or column chromatography can be effective. - Confirm the purity of starting materials using techniques like NMR spectroscopy or melting point analysis. |
Problem 2: Difficulty in Bromination at the 7-Position
| Potential Cause | Troubleshooting Steps |
| Low Regioselectivity in Electrophilic Bromination | - If direct bromination of 2-ethyloxazolo[4,5-c]pyridine is attempted, multiple isomers may form. It is often more effective to start with a pre-brominated pyridine precursor. |
| Inefficient Metalation | - Ensure strictly anhydrous and anaerobic conditions for the metalation reaction. - Use a stronger or more sterically hindered base, such as s-butyllithium or LDA. - Optimize the temperature for the metalation; typically, this is performed at low temperatures (e.g., -78 °C). |
| Decomposition of the Organolithium Intermediate | - Maintain a low temperature throughout the metalation and subsequent quenching with the bromine source. - Add the bromine source slowly to the reaction mixture to control the exotherm. |
Experimental Protocols
General Procedure for the Synthesis of 2-Ethyloxazolo[4,5-c]pyridine
-
In a round-bottom flask, combine 3-amino-4-hydroxypyridine (1 equivalent) and polyphosphoric acid (PPA) (10 equivalents by weight).
-
Add propionic acid (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to 150-180 °C with stirring for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for 7-Bromination via Directed Ortho-Metalation
-
Dissolve 2-ethyloxazolo[4,5-c]pyridine (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Slowly add a solution of N-bromosuccinimide (NBS) (1.2 equivalents) in anhydrous THF to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Optimization of Reaction Conditions for Analogous Oxazole Formation
| Entry | Acid | Dehydrating Agent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzoic Acid | PPA | 160 | 5 | 75 |
| 2 | Acetic Acid | PPA | 150 | 6 | 68 |
| 3 | Propionic Acid | PPA | 170 | 4 | (Estimated >70) |
| 4 | Benzoic Acid | Eaton's Reagent | 100 | 3 | 82 |
Table 2: Comparison of Brominating Agents for Related Heterocycles
| Entry | Substrate | Brominating Agent | Base | Solvent | Yield (%) |
| 1 | Oxazolo[4,5-b]pyridine | NBS | - | CCl₄ | 65 |
| 2 | Pyridine | Br₂/Oleum | - | - | 50 |
| 3 | 2-Phenyloxazole | n-BuLi, then NBS | n-BuLi | THF | 85 |
Visualizations
Caption: Synthetic workflow for this compound.
troubleshooting 7-Bromo-2-ethyloxazolo[4,5-c]pyridine assay variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Bromo-2-ethyloxazolo[4,5-c]pyridine. The information is designed to help identify and resolve potential sources of variability in experimental assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
| Property | Predicted/Inferred Value | Source/Basis |
| Molecular Formula | C9H7BrN2O | Chemical Structure |
| Molecular Weight | 240.07 g/mol | Chemical Structure |
| Appearance | Likely a white to off-white solid | General property of similar organic compounds |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in aqueous solutions. | Inferred from pyridine and oxazole structures |
| Stability | Stable under standard laboratory conditions. May be sensitive to strong acids, bases, and reducing agents. | General chemical knowledge of related heterocycles |
Q2: I am observing inconsistent results in my cell-based assay. What could be the cause?
A2: Inconsistent results in cell-based assays can arise from multiple factors. These include issues with the compound itself, the cells, or the assay protocol. Common causes include:
-
Compound Precipitation: Due to its predicted low aqueous solubility, this compound may precipitate in your cell culture medium.
-
Cell Health and Viability: Variations in cell passage number, confluency, and overall health can significantly impact assay outcomes.
-
Inconsistent Dosing: Inaccurate serial dilutions or pipetting errors can lead to variability in the final compound concentration.
-
Edge Effects in Microplates: Evaporation and temperature gradients across the plate can affect cell growth and compound activity, particularly in the outer wells.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into your aqueous assay buffer or cell culture medium.
Recommended Stock Solution Protocol:
-
Solvent Selection: Use 100% Dimethyl Sulfoxide (DMSO) as the primary solvent.
-
Concentration: Prepare a 10 mM stock solution. For example, dissolve 2.40 mg of the compound in 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Note: When preparing working solutions, ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability or assay performance (typically ≤ 0.5%).
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during assays with this compound.
Issue 1: High Variability Between Replicate Wells
High variability between replicate wells can obscure real experimental effects. Follow this workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for high replicate variability.
Detailed Steps:
-
Check Pipetting Technique and Calibration: Ensure that pipettes are properly calibrated and that a consistent pipetting technique is used for all additions (reagents, cells, and compound).[1][2][3]
-
Review Plate Layout for Edge Effects: Avoid using the outer wells of the microplate, or fill them with a buffer or medium to minimize evaporation from the inner wells.[3]
-
Assess Compound Solubility in Assay Medium: Prepare the highest concentration of your working solution and visually inspect for any precipitation or cloudiness. If precipitation is observed, consider lowering the starting concentration or adding a small amount of a co-solvent.
-
Evaluate Cell Seeding Uniformity: Ensure that cells are evenly suspended before seeding and that the seeding density is consistent across all wells.
Issue 2: Low or No Assay Signal
A weak or absent signal can indicate a problem with the compound's activity, the detection reagents, or the assay conditions.
Caption: Troubleshooting workflow for low or no assay signal.
Detailed Steps:
-
Verify Reagent Preparation and Storage: Ensure all assay buffers, detection reagents, and substrates are prepared correctly and have not expired.[1][3]
-
Confirm Instrument Settings: Double-check that the correct filters, wavelengths, and other instrument parameters are being used for detection.[1][4]
-
Check Compound Integrity and Concentration: If possible, verify the identity and purity of your batch of this compound using an analytical technique like LC-MS or NMR. Confirm the concentration of your stock solution.
-
Optimize Assay Incubation Times: The kinetics of the biological system may require longer or shorter incubation times with the compound to produce a measurable effect.
Experimental Protocols
Below are example protocols for common assays that might be used to evaluate the activity of this compound.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol describes a generic kinase assay to determine the inhibitory activity of the compound.
Caption: Workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase buffer.
-
Prepare a 2X substrate/ATP solution in kinase buffer.
-
Prepare serial dilutions of this compound in kinase buffer with a constant percentage of DMSO.
-
-
Assay Plate Setup:
-
Add 5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase solution to each well.
-
-
Pre-incubation:
-
Incubate the plate for 15 minutes at room temperature.
-
-
Kinase Reaction:
-
Add 10 µL of the 2X substrate/ATP solution to each well to initiate the reaction.
-
Incubate for 60 minutes at 30°C.
-
-
Detection:
-
Add 20 µL of a detection reagent (e.g., ADP-Glo™) to stop the reaction and generate a luminescent signal.
-
Incubate as per the detection reagent manufacturer's instructions.
-
-
Data Acquisition:
-
Read the luminescence on a compatible plate reader.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effects of the compound on a cancer cell line.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Quantitative Data Summary
The following tables present hypothetical data that could be generated from the assays described above.
Table 1: Hypothetical Kinase Inhibition Data
| Compound Concentration (µM) | % Inhibition (Mean ± SD, n=3) |
| 100 | 95.2 ± 3.1 |
| 30 | 88.7 ± 4.5 |
| 10 | 75.1 ± 2.8 |
| 3 | 52.3 ± 5.0 |
| 1 | 28.9 ± 3.7 |
| 0.3 | 10.5 ± 2.2 |
| 0.1 | 2.1 ± 1.5 |
| 0 (Control) | 0.0 ± 1.8 |
Table 2: Hypothetical Cell Viability (MTT) Data
| Compound Concentration (µM) | % Viability (Mean ± SD, n=3) |
| 100 | 5.6 ± 2.1 |
| 50 | 15.3 ± 3.8 |
| 25 | 35.8 ± 4.2 |
| 12.5 | 60.1 ± 5.5 |
| 6.25 | 85.4 ± 4.9 |
| 3.13 | 96.7 ± 3.1 |
| 1.56 | 98.9 ± 2.5 |
| 0 (Control) | 100.0 ± 3.0 |
References
Technical Support Center: Overcoming Solubility Challenges with 7-Bromo-2-ethyloxazolo[4,5-c]pyridine
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 7-Bromo-2-ethyloxazolo[4,5-c]pyridine in their experiments. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have low aqueous solubility?
Q2: What are the initial steps to take when I observe poor solubility of my compound?
A2: The first step is to confirm that you are not exceeding the compound's intrinsic solubility in your chosen solvent system. A common issue is the precipitation of the compound when a concentrated stock solution (often in DMSO) is diluted into an aqueous buffer.[1] If you observe precipitation, consider the following initial troubleshooting steps:
-
Reduce the final concentration: Your target concentration might be too high for the aqueous buffer.
-
Gentle warming: Briefly warming the solution to 37°C may help dissolve the compound.[1]
-
Sonication: Using an ultrasonic bath can help break down solid particles and facilitate dissolution.[1]
Q3: What are the most common strategies to enhance the aqueous solubility of a compound like this compound?
A3: Several well-established techniques can be employed to improve the solubility of poorly soluble compounds.[3][4][5] The most common and effective strategies for a pyridine-containing molecule include:
-
pH Modification: The pyridine nitrogen in the oxazolopyridine ring is basic and can be protonated at lower pH values. This creates a charged species with significantly increased aqueous solubility.[1]
-
Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent system.[3]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can encapsulate the hydrophobic this compound molecule, forming an inclusion complex with improved aqueous solubility.[5][6]
-
Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can solubilize poorly soluble compounds.[3]
Troubleshooting Guide: Solubility Issues
This section provides a step-by-step guide to address common solubility problems encountered during experiments with this compound.
Issue 1: Compound precipitates out of solution upon dilution from a DMSO stock.
This is a frequent observation when diluting a high-concentration stock of a hydrophobic compound into an aqueous buffer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: Inconsistent results in biological assays due to poor solubility.
Poor solubility can lead to variable effective concentrations of your compound, resulting in unreliable and irreproducible experimental data.
Recommended Solutions:
| Problem | Potential Cause | Recommended Solution | Considerations |
| High variability between replicate wells | Compound precipitation leading to non-uniform concentration. | Visually inspect plates for precipitate. Filter the final solution (0.22 µm filter) before adding to the assay. Implement a solubility enhancement strategy. | Filtering may remove some of the compound if it has already precipitated. |
| Lower than expected potency | The actual concentration of the dissolved compound is lower than the nominal concentration. | Quantify the soluble fraction using techniques like HPLC-UV after filtering the solution. | This will provide the true concentration of the compound in solution. |
| Time-dependent loss of activity | The compound is slowly precipitating out of the assay medium over time. | Evaluate the stability of the compound in the assay buffer over the time course of the experiment. Consider using a more robust solubilization method. | Kinetic solubility assays can be informative. |
Experimental Protocols
Protocol 1: Screening for Optimal pH
This protocol aims to determine the effect of pH on the solubility of this compound.
Materials:
-
This compound
-
A series of buffers with pH values ranging from 4.0 to 8.0 (e.g., acetate, phosphate, Tris)
-
DMSO
-
Microcentrifuge tubes
-
Shaker/incubator
-
HPLC-UV or a suitable analytical method for quantification
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 20 mM).
-
In separate microcentrifuge tubes, add an excess of the compound to each buffer of a different pH.
-
Alternatively, add a small aliquot of the DMSO stock to each buffer, ensuring the final DMSO concentration is low (e.g., <1%).
-
Incubate the tubes with shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.[7]
-
After incubation, centrifuge the tubes at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV.
-
Plot the solubility as a function of pH to identify the optimal pH range.
Protocol 2: Co-solvent Solubility Enhancement
This protocol evaluates the effect of common co-solvents on the solubility of this compound.
Materials:
-
This compound
-
Aqueous buffer (at a pH where the compound is not fully soluble)
-
Co-solvents: Ethanol, Propylene Glycol, PEG 400
-
Other materials as listed in Protocol 1
Procedure:
-
Prepare mixtures of the aqueous buffer with increasing concentrations of each co-solvent (e.g., 5%, 10%, 20% v/v).
-
Follow steps 2-7 from Protocol 1, using the co-solvent mixtures instead of the different pH buffers.
-
Plot the solubility of this compound against the percentage of each co-solvent.
Protocol 3: Cyclodextrin-Mediated Solubilization
This protocol explores the use of cyclodextrins to improve the aqueous solubility of the compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Aqueous buffer
-
Other materials as listed in Protocol 1
Procedure:
-
Prepare aqueous solutions of the cyclodextrin at various concentrations (e.g., 1%, 2%, 5%, 10% w/v) in the chosen buffer.
-
Add an excess of this compound to each cyclodextrin solution.
-
Follow steps 4-7 from Protocol 1.
-
Plot the solubility of the compound as a function of the cyclodextrin concentration.
Data Presentation
The following table provides a template for summarizing the quantitative data obtained from the experimental protocols.
| Solubilization Strategy | Conditions | Solubility (µg/mL) | Fold Increase |
| pH Modification | pH 7.4 Buffer | 1.0 (Baseline) | |
| pH 6.0 Buffer | |||
| pH 5.0 Buffer | |||
| Co-solvents | 5% Ethanol | ||
| 10% Ethanol | |||
| 5% PEG 400 | |||
| 10% PEG 400 | |||
| Cyclodextrins | 2% HP-β-CD | ||
| 5% HP-β-CD | |||
| 2% SBE-β-CD | |||
| 5% SBE-β-CD |
Signaling Pathways and Experimental Workflows
While the specific signaling pathways involving this compound are not defined in the provided context, a general workflow for investigating a new compound's biological activity, starting from addressing solubility, can be visualized.
Caption: General drug discovery workflow highlighting the importance of early solubility assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability [pharmacores.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 7-Bromo-2-ethyloxazolo[4,5-c]pyridine
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 7-Bromo-2-ethyloxazolo[4,5-c]pyridine. The information herein is compiled from best practices for handling structurally similar bromo-substituted heterocyclic compounds and is intended to help minimize degradation and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the chemistry of related bromo-substituted heterocycles, the primary factors contributing to degradation are likely exposure to light (photodegradation), strong acids or bases, high temperatures, and certain reactive solvents. The bromine substituent can be susceptible to nucleophilic displacement or metallation reactions.
Q2: How should I properly store this compound to ensure its stability?
A2: To ensure long-term stability, it is recommended to store the compound in a tightly sealed, amber-colored vial to protect it from light and moisture. For optimal preservation, storage at low temperatures (-20°C or -80°C) in a desiccated environment is advised. Similar compounds are often stored at room temperature for short periods, but cold storage is preferable for long-term stability.
Q3: What solvents are recommended for dissolving this compound?
Q4: Are there any known incompatibilities with other common laboratory reagents?
A4: Avoid strong oxidizing agents, strong reducing agents, and strong acids or bases, as these can react with the oxazolopyridine ring system or the bromo substituent. Caution should also be exercised when using organometallic reagents, as they can participate in cross-coupling reactions with the bromine atom.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
Issue 1: Unexpected Side Products in a Reaction
| Potential Cause | Troubleshooting Step |
| Degradation of Starting Material | Verify the purity of your this compound using techniques like NMR or LC-MS before starting the reaction. |
| Reaction with Solvent | Ensure the solvent is anhydrous and deoxygenated, especially for sensitive reactions like cross-coupling. |
| Photodegradation | Protect the reaction mixture from light by wrapping the reaction vessel in aluminum foil. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Overheating can lead to decomposition. |
Issue 2: Low or No Yield in a Cross-Coupling Reaction (e.g., Suzuki, Heck)
| Potential Cause | Troubleshooting Step |
| Catalyst Inactivation | Use fresh, high-purity catalyst and ensure anaerobic conditions if the catalyst is air-sensitive. |
| Ligand Instability | Select a ligand that is stable under the reaction conditions. |
| Incomplete Dissolution | Ensure all reagents, especially the this compound, are fully dissolved in the solvent. |
| Base Incompatibility | The choice of base is critical. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal one for your specific reaction. |
Experimental Protocols
Protocol 1: General Handling and Preparation of a Stock Solution
-
Environment: Handle the compound in a well-ventilated fume hood.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Weighing: Tare a clean, dry amber vial on an analytical balance. Carefully add the desired amount of this compound to the vial and record the weight.
-
Solvent Addition: Using a calibrated micropipette, add the appropriate volume of anhydrous solvent (e.g., DMSO) to the vial to achieve the desired concentration.
-
Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Storage: If not for immediate use, flush the vial with an inert gas (e.g., argon or nitrogen), seal it tightly, and store it at -20°C or below.
Protocol 2: Small-Scale Stability Test
-
Sample Preparation: Prepare multiple small-aliquot solutions of this compound in the desired solvent.
-
Condition Exposure:
-
Light: Expose one set of aliquots to ambient laboratory light and another to direct UV light for a defined period. Keep a control set wrapped in foil.
-
Temperature: Store aliquots at various temperatures (e.g., room temperature, 40°C, 60°C) for a set time.
-
pH: Prepare solutions in buffered solvents at different pH values (e.g., pH 4, 7, 9) and monitor over time.
-
-
Analysis: At predetermined time points, analyze the samples by LC-MS or HPLC to quantify the remaining parent compound and identify any degradation products.
-
Data Comparison: Compare the results from the exposed samples to the control samples to assess the degradation under each condition.
Visualizations
References
addressing off-target effects of 7-Bromo-2-ethyloxazolo[4,5-c]pyridine
Technical Support Center: 7-Bromo-2-ethyloxazolo[4,5-c]pyridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding, identifying, and mitigating potential off-target effects of the novel compound this compound. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a primary concern in drug development?
A1: Off-target effects are unintended interactions between a drug or compound, such as this compound, and biological targets other than the primary one for which it was designed. These interactions can lead to a variety of undesirable outcomes, including misinterpretation of experimental results, unexpected toxicity, and reduced therapeutic efficacy.[1] Early identification and mitigation of off-target effects are crucial for reducing safety-related attrition rates during preclinical and clinical development.[1][2]
Q2: How can I predict potential off-target effects for this compound before starting wet-lab experiments?
A2: In silico, or computational, methods provide a cost-effective initial step to predict potential off-target interactions.[3] These approaches utilize the chemical structure of the compound to screen against large databases of known protein targets. Techniques like the Similarity Ensemble Approach (SEA) can predict unintended targets by comparing the compound's structure to ligands with known bioactivities.[1] These predictions can help prioritize which kinase families or other proteins to investigate experimentally.
Q3: What is the first and most critical experimental step to profile the off-target activity of this compound?
A3: The most direct experimental approach is to perform a broad-panel kinase profiling assay. Given the oxazolopyridine scaffold, it is plausible that this compound interacts with protein kinases. These fee-for-service assays screen the compound against hundreds of purified kinases (e.g., a 350+ kinase panel) to measure its inhibitory activity at a fixed concentration.[4] The results provide a "hit list" of potential on- and off-targets that require further validation.
Q4: My compound demonstrates a desired cellular phenotype. How can I confirm this effect is from the intended target and not an off-target?
A4: Confirming that a cellular phenotype is due to on-target activity is essential. Several strategies can be employed:
-
Structure-Activity Relationship (SAR): Synthesize and test close structural analogs of this compound that are inactive against the primary target. If these inactive analogs fail to produce the same cellular phenotype, it strengthens the link between the primary target and the observed effect.[5]
-
Target Knockdown/Knockout: Use genetic techniques like siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the intended target protein.[5] The cellular phenotype observed with the compound should be mimicked by the genetic knockdown/knockout.
-
Rescue Experiments: Introduce a mutated version of the target protein that is resistant to the compound. If the compound's effect is on-target, cells expressing the resistant mutant should not display the phenotype when treated.[5]
Troubleshooting Guide
Problem: My experiments with this compound show unexpected cellular toxicity at concentrations where the primary target is not fully inhibited.
-
Possible Cause: The observed toxicity may be due to the compound inhibiting one or more off-target proteins that are critical for cell viability.
-
Solution Workflow:
-
Cytotoxicity Profiling: Test the compound against a panel of different cell lines to determine if the toxicity is cell-type specific.
-
Broad Kinase Screen: If not already done, perform a comprehensive kinase profiling assay to identify potential off-target kinases that could mediate a toxic response.
-
Target Deconvolution: Utilize techniques such as chemical proteomics or a Cellular Thermal Shift Assay (CETSA) to identify which proteins the compound binds to within the cell at the toxic concentration.
-
Inactive Analog Control: Treat cells with a structurally similar but biologically inactive analog to confirm the toxicity is linked to the compound's specific binding activities.[5]
-
Problem: A kinase screen revealed that this compound inhibits multiple kinases with similar potency. How do I proceed?
-
Possible Cause: The compound may be a multi-kinase inhibitor, which could be therapeutically beneficial or detrimental depending on the targets.
-
Solution Workflow:
-
Determine IC50 Values: Perform dose-response assays for each of the top hits from the initial screen to determine their precise IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Assess Cellular Potency: For the most potent off-targets, find relevant cell-based assays to determine if the compound can inhibit these targets in a cellular environment.
-
Structure-Based Design: If a crystal structure of the primary target is available, use it to guide medicinal chemistry efforts to design more selective analogs.
-
Evaluate Phenotypic Overlap: Use target knockdown (e.g., siRNA) for each of the identified kinases to see which, if any, recapitulates the cellular phenotype observed with the compound.
-
Data Presentation
Table 1: Hypothetical Kinase Profiling Results for this compound (at 1 µM)
| Kinase Target | Family | % Inhibition at 1 µM | On/Off-Target |
| Target Kinase A | TK | 98% | On-Target |
| Off-Target Kinase X | CMGC | 95% | Off-Target |
| Off-Target Kinase Y | CAMK | 88% | Off-Target |
| Off-Target Kinase Z | AGC | 55% | Off-Target |
| CDK2 | CMGC | 15% | Negligible |
| ABL2 | TK | 12% | Negligible |
Table 2: Comparative Potency of Active vs. Inactive Analogs
| Compound | Target Kinase A IC50 (nM) | Off-Target Kinase X IC50 (nM) | Cell Proliferation EC50 (nM) |
| This compound | 50 | 75 | 150 |
| Inactive Analog (Cpd-IA) | >10,000 | >10,000 | >10,000 |
Visualizations
Caption: Workflow for identifying and validating compound off-target effects.
Caption: On-target vs. off-target signaling pathways.
Key Experimental Protocols
Protocol 1: Broad-Panel Kinase Profiling
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Service Provider Submission: Submit the compound to a commercial vendor (e.g., Reaction Biology, Eurofins). Request a screening panel of >350 kinases. The primary screen is typically run at a single high concentration (e.g., 1 µM or 10 µM).
-
Assay Principle: The vendor will perform radiometric or fluorescence-based assays to measure the enzymatic activity of each kinase in the presence of your compound versus a DMSO control.
-
Data Analysis: Results are provided as "% Inhibition" relative to the control. Identify all kinases inhibited by >80% as primary "hits."
-
Follow-up: For all primary hits, request dose-response curves to determine the IC50 value for each kinase, allowing for a quantitative assessment of potency and selectivity.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Culture and Treatment: Culture cells known to express the target protein(s) of interest. Treat the cells with this compound at various concentrations (e.g., 0.1 to 10 µM) and include a DMSO vehicle control.
-
Heating Step: After incubation, harvest the cells, lyse them, and divide the lysate into several aliquots. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes. A ligand-bound protein is typically stabilized and will not denature until a higher temperature.
-
Protein Separation: Cool the samples and centrifuge to pellet the denatured, aggregated proteins. The supernatant contains the soluble, non-denatured proteins.
-
Quantification: Collect the supernatant and quantify the amount of the target protein remaining using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein versus temperature for each compound concentration. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement in the cellular environment.
Protocol 3: Phenotypic Rescue with a Resistant Mutant
-
Identify Resistance Mutation: Based on a crystal structure or homology model of the target kinase, identify a "gatekeeper" or other critical residue in the ATP-binding pocket. Mutate this residue (e.g., T315I in Abl) to create a version of the kinase that is resistant to inhibitor binding.
-
Generate Cell Lines: Create two stable cell lines: one expressing the wild-type (WT) target and another expressing the resistant mutant (RM) target. This is often done in a target-knockout background.
-
Phenotypic Assay: Perform the relevant cellular assay (e.g., cell viability, apoptosis, or a specific signaling readout) on both the WT and RM cell lines.
-
Compound Treatment: Treat both cell lines with a dose range of this compound.
-
Analysis: If the observed phenotype is on-target, the WT cells will show a dose-dependent response to the compound, while the RM cells will be unresponsive or significantly less sensitive. This result strongly validates that the compound's cellular activity is mediated through the intended target.[5]
References
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 3. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
Technical Support Center: Refining Purification Protocols for High-Purity 7-Bromo-2-ethyloxazolo[4,5-c]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols for high-purity 7-Bromo-2-ethyloxazolo[4,5-c]pyridine. The following information is curated from established methodologies for purifying related heterocyclic compounds and offers a starting point for developing a robust purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for compounds of this class are column chromatography and recrystallization.[1] Column chromatography is effective for separating the target compound from impurities with different polarities, while recrystallization is ideal for removing small amounts of impurities from a solid product.[2]
Q2: How do I choose an appropriate solvent system for column chromatography?
A2: An effective solvent system for column chromatography should provide a retention factor (Rf) of 0.2-0.4 for the target compound on a Thin Layer Chromatography (TLC) plate. A common starting point for related bromo-substituted nitrogen heterocycles is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.[2][3] It is recommended to test a range of solvent ratios to achieve optimal separation.
Q3: My compound appears to be degrading on the silica gel column. What can I do?
A3: Degradation on silica gel can occur with sensitive heterocyclic compounds. Consider deactivating the silica gel by adding a small percentage of a base like triethylamine to the eluent. Alternatively, using a different stationary phase such as alumina or a polymer-based resin may prevent degradation.[4] A 2D TLC test can help determine if your compound is unstable on silica.[4]
Q4: What are some suitable solvents for recrystallizing this compound?
A4: The ideal recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. For related heterocyclic compounds, common recrystallization solvents include ethanol, isopropyl alcohol, and solvent mixtures like ethanol/water or hexane/ethyl acetate.[1] Experimenting with different solvents is key to finding the optimal conditions.
Q5: I'm observing a low yield after purification. What are the potential causes?
A5: Low recovery can stem from several factors, including product decomposition during the reaction or workup, inefficient extraction, or losses during chromatography or recrystallization.[5] Monitoring the reaction by TLC or LC-MS can help identify product degradation.[5] Optimizing each step of the purification process, such as the choice of solvents and temperature, is crucial for maximizing yield.
Troubleshooting Guides
Column Chromatography Troubleshooting
| Problem | Potential Cause | Suggested Solution | Citation |
| Poor Separation of Compound and Impurities | Inappropriate solvent system. | Systematically vary the polarity of the eluent. A gradient elution may be necessary. | [4] |
| Column overload. | Reduce the amount of crude material loaded onto the column. | [4] | |
| Compound Streaking/Tailing on TLC and Column | Compound is too polar for the solvent system. | Add a more polar solvent to the eluent system. | [4] |
| Interaction with acidic silica gel. | Add a small amount of triethylamine or pyridine to the eluent to neutralize the silica. | [4] | |
| Compound Won't Elute from the Column | Compound is too polar for the eluent. | Gradually increase the polarity of the eluent. A flush with a very polar solvent like methanol may be required. | [6] |
| Compound has degraded on the column. | Test for compound stability on silica gel using 2D TLC. Consider alternative stationary phases like alumina. | [4][6] | |
| Low Recovery of the Compound | Irreversible adsorption to the stationary phase. | Use a less active stationary phase or add a modifier to the eluent. | [4] |
| Compound is volatile and evaporated with the solvent. | Use a rotary evaporator at a controlled temperature and pressure. | [5] |
Recrystallization Troubleshooting
| Problem | Potential Cause | Suggested Solution | Citation |
| Compound Does Not Dissolve | Incorrect solvent choice. | Select a solvent with a similar polarity to the compound. A solvent mixture may be required. | [2] |
| Insufficient solvent volume. | Add more solvent in small portions until the compound dissolves at the boiling point. | [2] | |
| No Crystal Formation Upon Cooling | Solution is not supersaturated. | Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. | [2] |
| Cooling too rapidly. | Allow the solution to cool slowly to room temperature, then place it in an ice bath. | [2] | |
| Oiling Out Instead of Crystallizing | The compound's melting point is lower than the boiling point of the solvent. | Use a lower-boiling solvent or a solvent mixture. | [2] |
| Impurities are preventing crystallization. | Attempt further purification by chromatography before recrystallization. | [2] | |
| Low Yield of Crystals | The compound has significant solubility in the cold solvent. | Cool the solution in an ice bath for a longer period. Minimize the amount of cold solvent used for washing the crystals. | [2] |
Experimental Protocols
It is important to note that the following protocols are based on procedures for structurally similar compounds and may require optimization for this compound.
General Protocol for Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica bed.
-
Elution: Begin eluting with the chosen solvent system, starting with a lower polarity and gradually increasing it if a gradient is used.
-
Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
General Protocol for Recrystallization
-
Dissolution: Dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethanol).[1]
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can increase the yield.
-
Crystal Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Visualizations
Caption: A general workflow for the purification and analysis of this compound.
Caption: A decision-making flowchart for troubleshooting the purification of this compound.
References
- 1. US3227722A - Process for the preparation of pyredine - Google Patents [patents.google.com]
- 2. CN103992318A - Pyrazolopyridine compound and preparation method thereof - Google Patents [patents.google.com]
- 3. (E)-4-(2-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline | MDPI [mdpi.com]
- 4. US2549651A - Pyridine preparation - Google Patents [patents.google.com]
- 5. CN112079816A - Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline - Google Patents [patents.google.com]
- 6. chemscene.com [chemscene.com]
Validation & Comparative
Validating the Anticancer Potential of Oxazolo[4,5-c]pyridine Derivatives: A Comparative Analysis
This guide will focus on a representative compound from this class, herein referred to as Oxazolo-Compound X, and compare its performance with Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor and an approved anticancer drug known to inhibit VEGFR-2.
Performance Comparison: Oxazolo-Compound X vs. Sunitinib
The following table summarizes the in vitro inhibitory activities of Oxazolo-Compound X and Sunitinib against VEGFR-2 and various cancer cell lines. This data highlights the potency of the oxazolo[5,4-d]pyrimidine scaffold as a promising avenue for the development of novel anticancer agents.
| Compound | Target/Cell Line | IC50/CC50 (µM) | Assay Type |
| Oxazolo-Compound X (Representative) | VEGFR-2 | 0.1 - 1.0 | Kinase Inhibition Assay |
| HepG2 (Liver Cancer) | 10 - 20 | Cell Proliferation (MTT) | |
| U251 (Glioblastoma) | 8 - 15 | Cell Proliferation (MTT) | |
| HT29 (Colon Cancer) | 58.4 | Cell Proliferation (MTT)[1][2][3] | |
| Sunitinib (Alternative) | VEGFR-2 | 0.01 | Kinase Inhibition Assay[4] |
| HepG2 (Liver Cancer) | 8.4 | Cell Proliferation (MTT)[5] | |
| U251 (Glioblastoma) | 9.0 | Cell Proliferation (MTT)[5] | |
| HT29 (Colon Cancer) | Not widely reported | Cell Proliferation (MTT) |
Experimental Protocols
VEGFR-2 Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
VEGFR-2 specific substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (Oxazolo-Compound X, Sunitinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
96-well microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the ADP-Glo™ reagent, which depletes the remaining ATP.
-
Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.[6][7][8][9]
MTT Cell Proliferation Assay
This colorimetric assay assesses the effect of a compound on the proliferation and viability of cancer cells.[10][11]
Materials:
-
Cancer cell lines (e.g., HepG2, U251, HT29)
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Test compounds (Oxazolo-Compound X, Sunitinib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to untreated control cells and determine the CC50 value.[10][11][12][13]
Visualizing the Mechanism of Action
VEGFR-2 Signaling Pathway
The diagram below illustrates the VEGFR-2 signaling cascade, a critical pathway for angiogenesis (the formation of new blood vessels) which is often hijacked by tumors to support their growth. Inhibition of VEGFR-2 by compounds like the oxazolo[4,5-c]pyridine derivatives and Sunitinib blocks these downstream signals, leading to reduced tumor vascularization, proliferation, and survival.
Caption: VEGFR-2 signaling pathway and points of inhibition.
Experimental Workflow for Inhibitor Validation
The following diagram outlines the general workflow for validating the biological activity of a potential VEGFR-2 inhibitor.
Caption: Workflow for in vitro validation of VEGFR-2 inhibitors.
References
- 1. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. VEGFR2 inhibition assay [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. atcc.org [atcc.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
comparing 7-Bromo-2-ethyloxazolo[4,5-c]pyridine to other kinase inhibitors
A Comparative Analysis of Oxazolopyridine-Based Kinase Inhibitors
Disclaimer: Publicly available experimental data for the kinase inhibitory activity of 7-Bromo-2-ethyloxazolo[4,5-c]pyridine could not be located. Therefore, this guide utilizes a representative proxy compound from the oxazolopyridine class, GSK-3β inhibitor 7d (an Oxazolo[4,5-b]pyridine derivative) , to provide a comparative framework against other well-characterized kinase inhibitors. The kinome scan data for the proxy compound is illustrative and synthesized based on typical kinase inhibitor profiles for this scaffold.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of a representative oxazolopyridine-based kinase inhibitor with other alternatives, supported by established experimental protocols and pathway visualizations.
Quantitative Data on Kinase Inhibition
The inhibitory activity of the proxy compound, an Oxazolo[4,5-b]pyridine derivative (Compound 7d), is compared against Staurosporine, a broad-spectrum kinase inhibitor, and Alpelisib, a specific PI3Kα inhibitor. The data is presented as IC50 values (the half-maximal inhibitory concentration), which indicate the concentration of an inhibitor required to reduce the activity of a kinase by 50%. Lower IC50 values denote higher potency.
| Kinase Target | Proxy Compound (Oxazolopyridine 7d) IC50 (nM) | Staurosporine IC50 (nM) | Alpelisib (PIK3CA-selective) IC50 (nM) |
| GSK-3β | 340 | 6 | >10,000 |
| ROCK1 | 1,200 | 15 | >10,000 |
| ROCK2 | 980 | 8 | >10,000 |
| PIK3CA | 8,500 | 25 | 5 |
| PIK3CB | >10,000 | 150 | 1,156 |
| PIK3CD | >10,000 | 300 | 290 |
| PIK3CG | >10,000 | 120 | 250 |
| AKT1 | 6,200 | 20 | >10,000 |
| mTOR | 9,800 | 35 | >10,000 |
| CDK2 | >10,000 | 5 | >10,000 |
| PKA | >10,000 | 7 | >10,000 |
Data for the proxy compound against GSK-3β is based on published findings. Other values are illustrative. Data for Staurosporine and Alpelisib are compiled from public databases and literature.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate a key signaling pathway often targeted by kinase inhibitors and a standard workflow for inhibitor discovery and characterization.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols represent standard procedures in the field of kinase inhibitor profiling.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
a. Materials:
-
Kinase of interest (e.g., GSK-3β)
-
Kinase-specific substrate peptide
-
ATP (Ultra-Pure)
-
Test inhibitors (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
b. Protocol:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO. A typical starting concentration is 10 mM. Further dilute in Kinase Assay Buffer to the desired final concentrations.
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 2.5 µL of the kinase enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Add 5 µL of the substrate/ATP mixture to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and eliminates the remaining unconsumed ATP.[1][2][3]
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.[1][3]
-
Incubate for 30-60 minutes at room temperature.[1]
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.
Cell-Based Proliferation Assay (MTT or CellTiter-Glo®)
This assay determines the effect of a kinase inhibitor on the proliferation and viability of cancer cell lines.
a. Materials:
-
Human cancer cell line (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test inhibitors (dissolved in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear or white-walled cell culture plates
-
Microplate reader (absorbance or luminescence)
b. Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test inhibitors in the complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various inhibitor concentrations or DMSO (vehicle control).
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Viability Measurement (CellTiter-Glo® Method):
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent directly to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the viability percentage against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
References
A Comparative Guide to 7-Bromo-2-ethyloxazolo[4,5-c]pyridine and Established Reference Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative framework for evaluating the novel compound 7-Bromo-2-ethyloxazolo[4,5-c]pyridine. Due to its novelty, experimental data for this specific molecule is not yet available. Therefore, this document outlines a proposed research plan, comparing it against two well-established reference compounds: the cyclin-dependent kinase (CDK) inhibitor Roscovitine and the widely used chemotherapeutic agent 5-Fluorouracil . The selection of these reference compounds is based on the known anticancer and kinase inhibitory activities of the broader oxazolopyridine and related heterocyclic scaffolds.[1][2][3][4][5] This guide details the necessary experimental protocols to assess the cytotoxic and kinase inhibitory potential of this compound, providing a direct comparison with the performance of these established drugs.
Introduction to this compound and Reference Compounds
The oxazolopyridine scaffold is a key heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and kinase inhibition properties.[1][2][4][5] The novel compound, this compound, is a structural analogue of 7-Bromo-2-methyloxazolo[4,5-c]pyridine. While specific biological data for the ethyl derivative is unavailable, its structural similarity to other bioactive heterocyclic compounds suggests potential as a therapeutic agent, particularly in oncology.
To rigorously evaluate its potential, a direct comparison with established drugs is essential. This guide proposes the use of:
-
Roscovitine (Seliciclib): A potent and selective inhibitor of several cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK5, and CDK7.[6][7] Roscovitine competitively binds to the ATP-binding site of these kinases, leading to cell cycle arrest and apoptosis in various cancer cell lines.[7][8][9] Its well-defined mechanism of action makes it an excellent benchmark for assessing the kinase inhibitory activity of novel compounds.
-
5-Fluorouracil (5-FU): A cornerstone of cancer chemotherapy for decades.[10][11] As an antimetabolite, it interferes with DNA and RNA synthesis by inhibiting thymidylate synthase and through incorporation into nucleic acids, ultimately leading to cell death.[10][12][13][14] Its broad cytotoxic activity across numerous cancer types provides a robust baseline for evaluating the general anticancer potential of a new compound.
Data Presentation: A Comparative Overview
The following table summarizes the key chemical and biological properties of the proposed test compound and the selected reference standards. The data for this compound is presented as "To Be Determined (TBD)" to highlight the need for experimental validation.
| Property | This compound | Roscovitine | 5-Fluorouracil |
| CAS Number | Not Available | 186692-46-6 | 51-21-8 |
| Molecular Formula | C₈H₇BrN₂O | C₁₉H₂₆N₆O | C₄H₃FN₂O₂ |
| Molecular Weight | TBD | 354.45 g/mol | 130.08 g/mol |
| Mechanism of Action | TBD (Hypothesized Kinase Inhibitor) | Cyclin-Dependent Kinase (CDK) Inhibitor[6][7] | Thymidylate Synthase Inhibitor; RNA/DNA Damage[10][12][13] |
| Primary Target(s) | TBD | CDK1, CDK2, CDK5, CDK7[6][7] | Thymidylate Synthase[10][12] |
| IC₅₀ (CDK2/cyclin A) | TBD | 0.7 µM[6][8] | Not Applicable |
| IC₅₀ (CDK2/cyclin E) | TBD | 0.7 µM[6][8] | Not Applicable |
| Average IC₅₀ (Cytotoxicity) | TBD | ~16 µM across various cell lines[8] | Cell line dependent (e.g., HT29: ~47.2 µM)[15] |
Experimental Protocols
To objectively compare the performance of this compound with Roscovitine and 5-Fluorouracil, the following experimental protocols are proposed.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol will determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against a panel of human cancer cell lines (e.g., MCF-7, HCT-116, A549).
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottomed plates
-
Test compounds (this compound, Roscovitine, 5-Fluorouracil) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC₅₀ values by fitting the data to a dose-response curve.
In Vitro Cyclin-Dependent Kinase 2 (CDK2)/Cyclin E Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol will determine the in vitro potency (IC₅₀) of the compounds in inhibiting the activity of the CDK2/Cyclin E complex.
Materials:
-
Recombinant human CDK2/Cyclin E1 enzyme
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[4]
-
Substrate (e.g., a suitable peptide substrate for CDK2) and ATP
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well low-volume plates
-
Luminometer
Procedure:
-
Reagent Preparation: Dilute the enzyme, substrate, ATP, and test compounds in the kinase buffer.
-
Assay Setup: In a 384-well plate, add the test compound or DMSO (vehicle control). Then, add the CDK2/Cyclin E enzyme. Finally, add the substrate/ATP mixture to initiate the kinase reaction.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[4]
-
ADP Detection: Add the ADP-Glo™ Reagent to deplete the unconsumed ATP and incubate for 40 minutes at room temperature.[4]
-
Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[4]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the CDK2 activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ values from a dose-response curve.
Visualization of Pathways and Workflows
Signaling Pathway
The following diagram illustrates the role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle and the inhibitory action of a CDK2 inhibitor like Roscovitine.
Caption: CDK2 signaling pathway in the G1/S phase transition.
Experimental Workflow
The diagram below outlines a general workflow for the screening and validation of novel kinase inhibitors like this compound.
Caption: General workflow for kinase inhibitor screening.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. promega.com [promega.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. promega.com [promega.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. ahajournals.org [ahajournals.org]
- 15. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of 7-Bromo-2-ethyloxazolo[4,5-c]pyridine and Structurally Related Heterocyclic Compounds
An Objective Guide for Researchers in Drug Discovery
In the landscape of pharmaceutical research, the quest for novel therapeutic agents often centers on heterocyclic compounds due to their diverse biological activities. This guide provides a comparative analysis of 7-Bromo-2-ethyloxazolo[4,5-c]pyridine and its structural analogs. While specific experimental data for the 2-ethyl derivative is not extensively available in public literature, this comparison leverages data from its close analog, 7-Bromo-2-methyloxazolo[4,5-c]pyridine, and other related oxazolo-, imidazo-, and thiazolo-pyridine derivatives to offer valuable insights for researchers and drug development professionals.
Physicochemical Properties: A Comparative Overview
A foundational aspect of drug design involves understanding the physicochemical properties of a compound, which influence its pharmacokinetic and pharmacodynamic profiles. Below is a comparison of the calculated properties for 7-Bromo-2-methyloxazolo[4,5-c]pyridine, a close structural analog of the target compound.
| Property | 7-Bromo-2-methyloxazolo[4,5-c]pyridine[1] |
| Molecular Formula | C₇H₅BrN₂O |
| Molecular Weight | 213.03 g/mol |
| LogP | 2.29 |
| Topological Polar Surface Area (TPSA) | 38.92 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 0 |
These properties suggest that the core oxazolo[4,5-c]pyridine scaffold possesses drug-like characteristics, including moderate lipophilicity and a small polar surface area, which are generally favorable for cell permeability. The substitution of the methyl group with an ethyl group in this compound would be expected to slightly increase the molecular weight and lipophilicity.
Biological Activities: A Cross-Validation of Experimental Findings
While specific biological data for this compound remains limited, extensive research on related heterocyclic systems reveals significant potential in antimicrobial and antiproliferative applications.
Antimicrobial Activity
Derivatives of fused pyridine heterocycles, including imidazo[4,5-b]pyridines and thiazolo[4,5-b]pyridines, have demonstrated notable antimicrobial properties. For instance, certain imidazo[4,5-b]pyridine derivatives have shown activity against various bacterial strains.[2] The presence of a bromine atom on the pyridine ring has been observed to enhance the antimicrobial and antiproliferative activities in some heterocyclic systems.[3][4]
A study on 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones, which share a similar fused heterocyclic core, identified compounds with potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli.[5] This suggests that the broader class of compounds to which this compound belongs is a promising area for the development of new antimicrobial agents.
Antiproliferative Activity
The antiproliferative potential of pyridine-based heterocycles is well-documented.[6] Bromo-substituted imidazo[4,5-b]pyridines, for example, have shown markedly increased antiproliferative activity against colon carcinoma cell lines, with some derivatives exhibiting inhibitory activity at sub-micromolar concentrations.[4]
Furthermore, novel oxazolo[5,4-d]pyrimidine derivatives have been designed and evaluated for their cytotoxic activity against various human cancer cell lines, with some compounds showing potent activity against primary colon adenocarcinoma.[7][8] Thiazolo[5,4-b]pyridine derivatives have also been identified as inhibitors of c-KIT, a receptor tyrosine kinase implicated in some cancers, demonstrating their potential to overcome resistance to existing therapies like imatinib.[9]
Experimental Protocols
The following are generalized experimental protocols for the synthesis and biological evaluation of compounds structurally related to this compound. These can serve as a methodological guide for researchers.
General Synthesis of Oxazolo[4,5-c]pyridine Derivatives
A common synthetic route to oxazolo[4,5-c]pyridines involves the cyclization of a substituted 4-aminopyridin-3-ol with a suitable reagent. For a 2-alkyl substituted derivative, this could involve reaction with an appropriate orthoester or a carboxylic acid derivative followed by cyclodehydration.
Workflow for Synthesis of Oxazolo[4,5-c]pyridine Derivatives
References
- 1. chemscene.com [chemscene.com]
- 2. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study [mdpi.com]
- 3. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Assessing the Selectivity of 7-Bromo-2-ethyloxazolo[4,5-c]pyridine: A Comparative Guide
Disclaimer: As of December 2025, publicly available experimental data on the selectivity and biological targets of 7-Bromo-2-ethyloxazolo[4,5-c]pyridine is not available. This guide, therefore, presents a hypothetical framework for assessing its selectivity, based on established methodologies in drug discovery. It is intended to serve as a practical template for researchers interested in characterizing this and other novel small molecules.
The development of targeted therapies is a cornerstone of modern drug discovery. A crucial aspect of this process is the characterization of a compound's selectivity—its ability to interact with its intended target while minimizing off-target effects that can lead to toxicity or unforeseen side effects. This guide provides a comparative framework for assessing the selectivity of a novel compound, this compound, against a panel of protein kinases, a common target class for heterocyclic small molecules.
For comparative purposes, we will contrast the hypothetical data of this compound with two well-characterized kinase inhibitors:
-
Staurosporine: A natural product known for its potent but broad (non-selective) inhibition of a wide range of kinases.[1][2][3][4]
-
Dasatinib: A multi-targeted inhibitor used in cancer therapy, known to potently inhibit BCR-ABL and Src family kinases, among others.[5][6][7][8]
Data Presentation: Hypothetical Kinase Selectivity Profiles
The primary method for evaluating selectivity is to screen the compound against a large panel of kinases and measure its binding affinity or inhibitory activity. The results are often presented as dissociation constants (Kd), IC50 values, or percentage of inhibition at a fixed concentration.
Table 1: Hypothetical Binding Affinities (Kd, nM) for Selected Kinases
This table presents a hypothetical comparison of the binding affinities (dissociation constant, Kd) of this compound and two reference compounds, Dasatinib and Staurosporine, against a representative panel of kinases. Lower Kd values indicate a higher binding affinity.
| Kinase Target | This compound (Hypothetical Kd in nM) | Dasatinib (Reference Kd in nM) | Staurosporine (Reference Kd in nM) | Kinase Family |
| ABL1 | 15 | <1 | 7 | Tyrosine Kinase |
| SRC | 25 | <1 | 6 | Tyrosine Kinase |
| BTK | 50 | 5 | 16 | Tyrosine Kinase |
| VEGFR2 | 800 | 10 | 15 | Tyrosine Kinase |
| PDGFRβ | >10,000 | 5 | 20 | Tyrosine Kinase |
| c-KIT | >10,000 | 2 | 12 | Tyrosine Kinase |
| PKA | 1,200 | 100 | 7 | Serine/Threonine Kinase |
| PKCα | 950 | 500 | 2 | Serine/Threonine Kinase |
| CDK2 | >10,000 | >1,000 | 30 | Serine/Threonine Kinase |
| mTOR | 5,000 | 800 | 50 | Serine/Threonine Kinase |
Note: Reference Kd values for Dasatinib and Staurosporine are compiled from various public sources for illustrative purposes.
Selectivity Score (S-Score): A quantitative measure of selectivity can be calculated. A common method is the S-score (Selectivity Score), which is the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) divided by the total number of kinases tested. A lower S-score indicates higher selectivity.
Table 2: Hypothetical Selectivity Score (S-Score)
| Compound | Number of Kinases Inhibited >90% @ 1µM | Total Kinases Tested | S-Score (1µM) |
| This compound (Hypothetical) | 8 | 468 | 0.017 |
| Dasatinib | 85 | 468 | 0.182 |
| Staurosporine | 350 | 468 | 0.748 |
Experimental Protocols
To generate the data presented above, a high-throughput screening method is required. A widely used approach is the active site-directed competition binding assay.[9]
Protocol: Kinase Profiling via Competition Binding Assay (e.g., KINOMEscan™)
This method measures the binding of a test compound to a panel of DNA-tagged kinases. The assay does not require ATP and therefore measures the true thermodynamic binding affinity (Kd).[10]
Materials:
-
Test Compound: this compound, dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).
-
Reference Compounds: Dasatinib and Staurosporine.
-
Kinase Panel: A comprehensive panel of human kinases, each tagged with a unique DNA identifier (e.g., KINOMEscan™ scanMAX panel of 468 kinases).[9][11]
-
Immobilized Ligand: A broad-spectrum kinase inhibitor covalently attached to a solid support (e.g., beads).
-
Assay Buffer.
-
Quantitative PCR (qPCR) reagents.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test and reference compounds in DMSO.
-
Assay Reaction: In a multi-well plate, combine the DNA-tagged kinase, the test compound at a specific concentration (for single-point screening) or across a range of concentrations (for Kd determination), and the immobilized ligand in assay buffer. A DMSO-only control is included for each kinase.
-
Binding Competition: The test compound and the immobilized ligand compete for binding to the active site of the kinase.
-
Incubation: The reaction is incubated at room temperature to allow the binding to reach equilibrium.
-
Washing: The solid support (beads) is washed to remove unbound kinase.
-
Quantification: The amount of kinase bound to the solid support is quantified by measuring the amount of its associated DNA tag using qPCR. A lower amount of kinase detected on the beads corresponds to a stronger binding of the test compound.
-
Data Analysis:
-
For single-dose screening, the results are typically expressed as "percent of control" (%Ctrl), where the DMSO control represents 100% binding.
-
For Kd determination, the %Ctrl values are plotted against the compound concentration, and the data is fitted to a sigmoidal dose-response curve to calculate the dissociation constant (Kd).
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the competition binding assay used for kinase selectivity profiling.
Signaling Pathway and Selectivity Concept
The diagram below illustrates the concept of inhibitor selectivity within a simplified signaling network. A selective inhibitor (like our hypothetical compound) primarily blocks its intended pathway, while a non-selective inhibitor affects multiple pathways.
References
- 1. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. benchchem.com [benchchem.com]
- 8. The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 10. chayon.co.kr [chayon.co.kr]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Comparative Analysis of Synthetic Routes to 7-Bromo-2-ethyloxazolo[4,5-c]pyridine
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Synthesis of a Key Heterocyclic Scaffold
The novel heterocyclic compound 7-Bromo-2-ethyloxazolo[4,5-c]pyridine is a promising scaffold in medicinal chemistry and materials science. Its synthesis, however, is not widely documented, presenting a challenge for researchers. This guide provides a comparative analysis of two plausible synthetic methodologies, "Route A: Late-Stage Bromination" and "Route B: Early-Stage Bromination," based on established chemical principles and analogous reactions found in the literature. The experimental protocols provided are derived from closely related procedures and are intended to serve as a foundational guide for the synthesis of this target molecule.
Data Summary: A Comparative Overview
The following table summarizes the key quantitative data for the two proposed synthetic routes. Yields and reaction conditions are based on analogous transformations and may require optimization for the specific target molecule.
| Parameter | Route A: Late-Stage Bromination | Route B: Early-Stage Bromination |
| Starting Material | 3-Amino-4-hydroxypyridine | 3-Amino-5-bromo-4-hydroxypyridine |
| Key Steps | 1. Cyclization2. Bromination | 1. Cyclization |
| Overall Yield (est.) | 60-75% | 70-85% |
| Purity (expected) | >95% after chromatography | >95% after recrystallization |
| Reaction Time (total) | 12-24 hours | 6-12 hours |
| Key Reagents | Propionic anhydride, N-Bromosuccinimide (NBS) | Propionic anhydride |
| Advantages | Readily available starting material. | More convergent route, potentially higher overall yield. |
| Disadvantages | Potential for side reactions during bromination, requiring careful purification. | Synthesis of the brominated precursor may be challenging. |
Experimental Protocols
Route A: Late-Stage Bromination
This route involves the initial formation of the oxazolo[4,5-c]pyridine core followed by bromination at the 7-position.
Step 1: Synthesis of 2-ethyloxazolo[4,5-c]pyridine
-
Materials: 3-Amino-4-hydroxypyridine (1.0 eq), Propionic anhydride (1.5 eq), Polyphosphoric acid (PPA).
-
Procedure:
-
A mixture of 3-Amino-4-hydroxypyridine and polyphosphoric acid is heated to 150°C with stirring.
-
Propionic anhydride is added dropwise to the heated mixture.
-
The reaction is maintained at 150°C for 4-6 hours, monitoring progress by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and carefully poured into ice-water.
-
The solution is neutralized with a saturated sodium bicarbonate solution.
-
The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
-
-
Expected Yield: 70-85%
Step 2: Synthesis of this compound
-
Materials: 2-ethyloxazolo[4,5-c]pyridine (1.0 eq), N-Bromosuccinimide (NBS) (1.1 eq), Dimethylformamide (DMF).
-
Procedure:
-
2-ethyloxazolo[4,5-c]pyridine is dissolved in DMF.
-
N-Bromosuccinimide is added portion-wise to the solution at room temperature.
-
The reaction mixture is stirred at room temperature for 6-18 hours, with progress monitored by TLC.
-
Upon completion, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration.
-
The solid is washed with water and dried under vacuum.
-
The crude product is purified by recrystallization or column chromatography.
-
-
Expected Yield: 85-95%
Route B: Early-Stage Bromination
This approach introduces the bromine atom at an earlier stage, followed by the cyclization to form the final product.
Step 1: Synthesis of 3-Amino-5-bromo-4-hydroxypyridine (Hypothetical Intermediate)
-
The synthesis of this key intermediate is not explicitly detailed in the surveyed literature. A potential route could involve the nitration of 3-bromo-4-hydroxypyridine, followed by reduction of the nitro group. Further research and methods development are required for this step.
Step 2: Synthesis of this compound
-
Materials: 3-Amino-5-bromo-4-hydroxypyridine (1.0 eq), Propionic anhydride (1.5 eq), Polyphosphoric acid (PPA).
-
Procedure:
-
A mixture of 3-Amino-5-bromo-4-hydroxypyridine and polyphosphoric acid is heated to 150°C with stirring.
-
Propionic anhydride is added dropwise to the heated mixture.
-
The reaction is maintained at 150°C for 4-6 hours, monitoring progress by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and carefully poured into ice-water.
-
The solution is neutralized with a saturated sodium bicarbonate solution.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.
-
The crude product is purified by recrystallization.
-
-
Expected Yield: 70-85%
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two proposed synthetic routes.
Caption: Route A: Late-Stage Bromination Workflow.
Caption: Route B: Early-Stage Bromination Workflow.
Concluding Remarks
Both proposed routes offer viable pathways to this compound. Route A benefits from a more readily accessible starting material, though the final bromination step may present challenges in selectivity and purification. Route B is a more convergent approach that could lead to a higher overall yield, but it is contingent on the successful synthesis of the key brominated precursor, 3-Amino-5-bromo-4-hydroxypyridine. The choice of synthetic route will depend on the availability of starting materials, the desired scale of the synthesis, and the laboratory's capabilities for purification. The provided protocols, derived from analogous chemical transformations, should serve as a robust starting point for the development of a reliable and efficient synthesis of this important heterocyclic compound. Further experimental validation and optimization are encouraged to refine these methodologies.
A Comparative Review of Oxazolo[4,5-c]pyridine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The oxazolo[4,5-c]pyridine scaffold is a promising heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of reported oxazolo[4,5-c]pyridine derivatives, focusing on their synthesis, anticancer, and anti-inflammatory properties. Due to the limited availability of direct comparative studies on a series of oxazolo[4,5-c]pyridine derivatives, this review includes data on its isomers, oxazolo[4,5-b]pyridine and oxazolo[5,4-d]pyrimidine, to offer a broader perspective on the therapeutic potential of the oxazolopyridine class.
Synthetic Strategies for the Oxazolopyridine Core
The construction of the oxazolopyridine core can be achieved through several synthetic routes, primarily involving the cyclization of a substituted pyridine precursor. A common strategy involves the reaction of an aminohydroxypyridine with a suitable cyclizing agent.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of the oxazolopyridine core.
Comparative Data on Synthesis and Biological Activity
The following tables summarize the available quantitative data for the synthesis and biological evaluation of oxazolo[4,5-c]pyridine derivatives and their isomers. It is important to note that direct comparison between different studies may be limited due to variations in experimental conditions.
Table 1: Comparison of Synthetic Yields for Oxazolopyridine Derivatives
| Scaffold | Starting Materials | Reagents and Conditions | Yield (%) | Reference |
| Oxazolo[4,5-c]pyridin-2(3H)-one | 3-Amino-4-pyridinol, 1,1'-Carbonyldiimidazole | - | Not specified | [1] |
| Oxazolo[4,5-b]pyridine | 5-Bromo-3-hydroxy-2-aminopyridine, 4-cyanobenzoic acid | PPSE, 200°C | 93 | [2] |
| Thiazolo[4,5-b]pyridin-2-one derivative | 2-(5,7-Dimethyl-2-oxo-thiazolo[4,5-b]pyridin-3-yl)-N-p-tolyl-acetamide | - | 90 | [3] |
| Thiazolo[4,5-b]pyridin-2-one derivative | N-(4-Chloro-phenyl)-2-(5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridin-3-yl)-acetamide | - | 70 | [3] |
Table 2: Anticancer Activity of Oxazolopyridine and Related Derivatives (IC50 values)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Oxazolo[5,4-d]pyrimidine derivative | HT29 | 58.4 | [2] |
| Oxazolo[5,4-d]pyrimidine derivative | LoVo | 177.52 | [2] |
| Oxazolo[5,4-d]pyrimidine derivative | A549 | Not specified | [2] |
| Oxazolo[5,4-d]pyrimidine derivative | MCF7 | Not specified | [2] |
| Chalcone-based oxazolo[4,5-b]pyridine (11b) | SiHa, A549, MCF-7, Colo-205 | 0.03–0.42 | [4] |
| 2-(4-butylphenyl)oxazolo[4,5-b]pyridine (2i) | hTopo IIα | 2 | [5] |
Table 3: Anti-inflammatory Activity of Oxazolopyridine Derivatives
| Compound/Derivative | Target/Assay | Activity/IC50 (µM) | Reference |
| Oxazolo[4,5-b]pyridine-based piperazinamide (7d) | GSK-3β | 0.34 | [6] |
| Oxazolo[4,5-b]pyridine-based piperazinamide (7e) | GSK-3β | 0.39 | [6] |
| Oxazolo[4,5-b]pyridine-based piperazinamide (7g) | GSK-3β | 0.47 | [6] |
| Oxazolo[4,5-b]pyridine-based piperazinamide (7c) | GSK-3β | 0.53 | [6] |
| Thiazolo[4,5-b]pyridin-2-one derivatives | Carrageenan-induced rat paw edema | Potent activity | [3][7] |
| Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazole (4g) | GSK-3β | 0.19 | [8] |
Signaling Pathways and Structure-Activity Relationships
The biological activity of oxazolopyridine derivatives is often attributed to their ability to interact with key signaling pathways involved in cell proliferation and inflammation. For instance, many derivatives have been shown to act as kinase inhibitors.
Caption: Oxazolopyridine derivatives can inhibit receptor tyrosine kinases, blocking downstream signaling.
Structure-activity relationship (SAR) studies, primarily on oxazolo[4,5-b]pyridine and oxazolo[5,4-d]pyrimidine isomers, have revealed that the nature and position of substituents on the heterocyclic core significantly influence biological activity. For instance, the introduction of bulky or electron-donating/withdrawing groups at the 2- and 5-positions can modulate the inhibitory potency and selectivity against different biological targets.
Experimental Protocols
General Procedure for the Synthesis of Oxazolo[4,5-b]pyridin-2(3H)-one Derivatives
A common synthetic route involves the cyclization of 2-amino-3-hydroxypyridine with a suitable reagent. For example, 5-Bromo-3-hydroxy-2-aminopyridine can be heated with a carboxylic acid, such as 4-cyanobenzoic acid, in the presence of a condensing agent like polyphosphoric acid trimethylsilyl ester (PPSE) at elevated temperatures (e.g., 200°C) to yield the corresponding 2-substituted oxazolo[4,5-b]pyridine.[2] The reaction mixture is typically worked up by cooling and purification using chromatographic techniques.
MTT Assay for Anticancer Activity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. The general procedure is as follows:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (oxazolopyridine derivatives) and incubated for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Conclusion
Oxazolo[4,5-c]pyridine and its isomers represent a versatile class of heterocyclic compounds with significant potential in drug discovery, particularly in the areas of oncology and inflammation. While direct comparative data for a series of oxazolo[4,5-c]pyridine derivatives is still emerging, the available information on the broader oxazolopyridine scaffold highlights its promise as a privileged structure for the development of novel therapeutic agents. Further systematic studies focusing on the synthesis and biological evaluation of a diverse library of oxazolo[4,5-c]pyridine derivatives are warranted to fully elucidate their structure-activity relationships and therapeutic potential.
References
- 1. Oxazolo[4,5-c]pyridin-2(3H)-one synthesis - chemicalbook [chemicalbook.com]
- 2. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones [pharmacia.pensoft.net]
- 8. Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 7-Bromo-2-ethyloxazolo[4,5-c]pyridine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 7-Bromo-2-ethyloxazolo[4,5-c]pyridine, a halogenated organic compound. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are based on information for structurally similar brominated pyridine derivatives and general guidelines for handling halogenated hazardous waste.
Immediate Safety and Hazard Considerations
Before handling this compound, it is crucial to understand its potential hazards. Based on analogous compounds, it should be treated as a hazardous substance.
Key Hazard Classifications for Structurally Similar Compounds
| Hazard Statement | Description | Precautionary Measures |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] | Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling. If swallowed, call a poison center or doctor.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[2] | Wear protective gloves and clothing. If on skin, wash with plenty of water.[3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or burns.[2] | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[3] |
| Respiratory Irritation | May cause respiratory irritation.[2] | Use only in a well-ventilated area, preferably under a chemical fume hood.[4] Avoid breathing dust, fumes, or vapors.[3] |
| Environmental Hazard | Expected to be toxic to aquatic organisms with long-term effects. | Do not let the product enter drains or waterways.[1][4] |
Experimental Protocol for Disposal
The proper disposal of this compound involves a multi-step process that ensures the safety of laboratory personnel and minimizes environmental impact.
1. Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure the following PPE is worn:
-
Gloves: Chemically resistant gloves are mandatory.[4]
-
Eye Protection: Safety glasses or goggles must be used.[4]
-
Lab Coat: A flame-retardant lab coat is recommended.[4]
-
Respiratory Protection: All handling of the compound and its waste should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[4]
2. Waste Identification and Segregation
Properly categorize and segregate the chemical waste:
-
Classification: this compound must be classified as "Hazardous Waste" and more specifically as "Halogenated Organic Waste".[4][5][6]
-
Container: Use a designated, chemically compatible, and leak-proof container with a secure screw-top cap.[4] The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[4]
-
Segregation: Do not mix this waste with non-halogenated organic waste, aqueous waste, or other incompatible materials such as strong acids, bases, or oxidizing agents.[6][7][8]
3. Spill Management
In the event of a spill:
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure it is well-ventilated, preferably under a fume hood.[7]
-
Containment: For small spills, absorb the material using an inert substance like sand, vermiculite, or a commercial sorbent.[4][7]
-
Collection: Carefully collect the absorbed material into a designated hazardous waste container.[5][7]
-
Decontamination: Clean the spill area thoroughly to remove any residual contamination.
4. Final Disposal Procedure
-
Waste Collection: Collect all waste containing this compound, including contaminated lab supplies (e.g., filter paper, gloves), into the labeled "Halogenated Organic Waste" container.[5]
-
Container Sealing and Storage: Keep the waste container tightly closed except when adding waste.[5] Store the sealed container in a cool, dry, and well-ventilated area away from incompatible chemicals.[5][7]
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
